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  • Product: N-Benzoyl-3-hydroxy-L-tyrosine
  • CAS: 33515-38-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Role of π-π Stacking in N-Benzoyl-3-hydroxy-L-tyrosine Supramolecular Assemblies

For Researchers, Scientists, and Drug Development Professionals Abstract Supramolecular chemistry, the study of systems involving molecular assemblies, is fundamentally governed by non-covalent interactions.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supramolecular chemistry, the study of systems involving molecular assemblies, is fundamentally governed by non-covalent interactions.[1] Among these, π-π stacking plays a critical role, particularly in the self-assembly of aromatic molecules, influencing everything from the stability of DNA to the design of advanced materials.[2][3] This guide provides a deep dive into the pivotal role of π-π stacking in the supramolecular assemblies of a specific, rationally designed molecule: N-Benzoyl-3-hydroxy-L-tyrosine. As a derivative of a natural aromatic amino acid, this molecule is an exemplary candidate for forming ordered nanostructures.[4][5] We will dissect the underlying principles of π-π interactions, propose a comprehensive experimental framework to probe these forces, and discuss the profound implications for drug development and materials science. This document serves as a technical manual for researchers aiming to elucidate and harness the power of these fundamental interactions.

Chapter 1: The Foundations of Supramolecular Assembly and π-π Stacking

Supramolecular chemistry focuses on the complex structures that result from the association of multiple molecules, held together by forces weaker than covalent bonds.[1] These non-covalent interactions, though individually modest, collectively dictate the structure and function of a vast array of biological and synthetic systems. Key among these are hydrogen bonds, van der Waals forces, and π-π stacking.

Amino acids and their derivatives are exceptional building blocks for supramolecular materials due to their inherent biocompatibility, chirality, and chemical diversity.[4][6] While most natural amino acids struggle to form ordered structures in solution, those with aromatic residues exhibit a strong tendency for self-assembly, driven by a combination of hydrophobic interactions and π-stacking of their side chains.[5][7]

1.1 The Nature of π-π Stacking

Contrary to a simple model of attraction between flat aromatic faces, π-π stacking is a nuanced interaction.[8] The electron-rich π-systems of aromatic rings create a quadrupole moment, with a negatively charged face and a positively charged edge. Consequently, a direct face-to-face or "sandwich" orientation is often electrostatically repulsive.[8][9] More favorable arrangements include:

  • Parallel-Displaced: One ring is offset relative to the other, aligning the electron-poor edge of one ring with the electron-rich face of the other.[9]

  • T-shaped (or Edge-to-Face): The edge of one ring points towards the face of the other.

These staggered and T-shaped configurations are crucial in stabilizing the structures of DNA, folded proteins, and play a significant role in molecular recognition and drug design.[2][8]

Chapter 2: Molecular Blueprint: N-Benzoyl-3-hydroxy-L-tyrosine

To understand the supramolecular potential of N-Benzoyl-3-hydroxy-L-tyrosine, we must first examine its molecular architecture. This molecule is an N-acyl-L-tyrosine, where a benzoyl group is attached to the amino group of L-tyrosine.[10]

Key Structural Features:

  • Two Aromatic Rings: The molecule possesses two distinct π-systems: the phenyl ring of the benzoyl group and the phenol ring of the tyrosine side chain. This duality provides a rich platform for both intramolecular and intermolecular π-π stacking.

  • Hydrogen Bonding Sites: The presence of a carboxylic acid, an amide linkage, and two hydroxyl groups allows for the formation of extensive hydrogen bond networks, which will work in concert with π-π stacking to direct assembly.[11]

  • Chirality: The inherent chirality of the L-tyrosine core can impart a helical or twisted nature to the resulting supramolecular structures.[12]

The strategic placement of these functional groups suggests that N-Benzoyl-3-hydroxy-L-tyrosine is predisposed to form complex, hierarchical assemblies where π-π stacking is a dominant organizational force.

Chapter 3: A Validated Experimental Workflow for Elucidating π-π Stacking

To rigorously investigate the role of π-π stacking in N-Benzoyl-3-hydroxy-L-tyrosine assemblies, a multi-pronged approach combining solid-state analysis, solution-phase characterization, and computational modeling is essential.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Solid-State Analysis cluster_2 Phase 3: Solution-State Analysis cluster_3 Phase 4: Computational Modeling synthesis Synthesis of N-Benzoyl-3-hydroxy-L-tyrosine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_char Structural Confirmation (NMR, MS, FTIR) purification->initial_char scxrd Single-Crystal X-ray Diffraction (SC-XRD) initial_char->scxrd uv_vis UV-Vis Spectroscopy initial_char->uv_vis fluorescence Fluorescence Spectroscopy initial_char->fluorescence nmr_sol Solution NMR (1D, 2D NOESY, DOSY) initial_char->nmr_sol dft Density Functional Theory (DFT) initial_char->dft md Molecular Dynamics (MD) initial_char->md scxrd_data Data: 3D Structure, Bond Lengths, Stacking Distances & Geometries scxrd->scxrd_data scxrd_data->dft Validate Models uv_vis_data Data: Concentration-dependent λmax shifts, Hypochromicity uv_vis->uv_vis_data fluorescence_data Data: Quenching, Excimer Formation fluorescence->fluorescence_data nmr_sol_data Data: Chemical Shift Perturbations, Intermolecular Contacts, Diffusion Coefficients nmr_sol->nmr_sol_data nmr_sol_data->md Guide Simulations dft_data Data: Interaction Energies, Orbital Overlap dft->dft_data md_data Data: Assembly Dynamics, Conformational Stability md->md_data

Caption: Proposed experimental workflow for investigating supramolecular assemblies.

3.1. Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Assembly

SC-XRD is the definitive method for determining the three-dimensional structure of molecules in a crystal at atomic resolution.[13][14] It provides direct, unambiguous evidence of π-π stacking geometries.

Step-by-Step Protocol:

  • Crystal Growth: Slowly evaporate a saturated solution of N-Benzoyl-3-hydroxy-L-tyrosine in a suitable solvent system (e.g., ethanol/water, acetone). The goal is to obtain single crystals of at least 20-50 micrometers in each dimension.[13]

  • Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A cryostream is used to cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[13][15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it.[15] This initial model is then refined computationally to best fit the experimental data.

  • Data Analysis: Analyze the finalized structure to measure key parameters indicative of π-π stacking:

    • Centroid-to-Centroid Distance: The distance between the geometric centers of the aromatic rings.

    • Interplanar Angle: The angle between the planes of the two rings.

    • Slip Angle/Offset: The degree of horizontal displacement in parallel-displaced arrangements.

Stacking ParameterTypical Value for π-π InteractionSignificance
Centroid-to-Centroid Distance 3.3 - 3.8 ÅIndicates direct orbital overlap.
Interplanar Angle < 10° (Parallel) or ~90° (T-shaped)Defines the geometry of the interaction.
Vertical Distance ~3.4 ÅClosest approach distance between ring planes.

3.2. Spectroscopic Analysis in Solution

While crystallography provides a static picture, spectroscopic methods reveal the dynamics of assembly in the solution phase.

  • UV-Visible Spectroscopy: The formation of π-stacked aggregates can perturb the electronic transitions of the aromatic rings. This often manifests as hypochromicity (a decrease in molar absorptivity) or shifts in the absorption maximum (λmax) as a function of concentration.[16][17]

  • Fluorescence Spectroscopy: Aromatic molecules can exhibit changes in their fluorescence upon aggregation. The formation of π-stacked dimers or oligomers can lead to fluorescence quenching or the appearance of new, red-shifted emission bands from "excimers" (excited-state dimers).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally powerful for studying non-covalent interactions in solution.[19]

    • Chemical Shift Perturbations: Protons located on one aromatic ring will experience a change in their local magnetic field due to the ring current of a nearby, stacked ring. This typically causes a significant upfield shift in their resonance signal, providing clear evidence of proximity.[20]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), even if they are not connected by covalent bonds. Cross-peaks between protons on the benzoyl ring and the tyrosine ring would provide definitive proof of their intermolecular association.[21]

    • DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. As small molecules assemble into larger supramolecular structures, their diffusion slows down. DOSY can be used to monitor the extent of aggregation.[21]

3.3. Computational Chemistry: Quantifying the Interactions

Computational methods provide invaluable insight into the energetics and dynamics of π-π stacking.[3]

  • Density Functional Theory (DFT): DFT calculations, particularly those including corrections for dispersion forces (e.g., B97D or ωB97X-D), can accurately predict the binding energies of different stacking configurations (parallel-displaced vs. T-shaped).[3][9][22] This allows for a quantitative ranking of the stability of various potential assemblies.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process over time. Starting from a random distribution of molecules in a simulated solvent box, MD can predict how they aggregate and reveal the most stable, low-energy supramolecular structures.[9]

G cluster_0 Molecular Recognition cluster_1 Primary Interactions cluster_2 Hierarchical Assembly cluster_3 Bulk Properties A Molecule A PiStack π-π Stacking A->PiStack HBond Hydrogen Bonding A->HBond B Molecule B B->PiStack B->HBond Dimer Dimers / Oligomers PiStack->Dimer HBond->Dimer Fiber Nanofibers Dimer->Fiber Gel Hydrogel / Organogel Fiber->Gel Material Functional Material Gel->Material

Caption: Hierarchical assembly driven by non-covalent interactions.

Chapter 4: Implications for Drug Development and Materials Science

A thorough understanding of π-π stacking in systems like N-Benzoyl-3-hydroxy-L-tyrosine has significant practical applications.

4.1. Drug Development and Delivery

  • Rational Drug Design: Many drug targets, such as enzymes and receptors, have aromatic residues in their binding pockets. Designing drugs that can form favorable π-stacking interactions with these residues can dramatically increase binding affinity and selectivity.[8] The principles elucidated here can be directly applied to inhibitor design.

  • Drug Delivery Systems: Supramolecular assemblies can form nanostructures like micelles or hydrogels, which are excellent candidates for drug delivery vehicles.[1][23] The drug can be loaded into the assembly via non-covalent interactions, including π-π stacking, and then released in a controlled manner.[23] These systems can protect the drug from degradation and improve its bioavailability.

4.2. Advanced Materials

The self-assembly of π-conjugated molecules is a cornerstone of modern materials science.[3]

  • Organic Electronics: The ordered stacking of aromatic systems creates pathways for charge transport, which is essential for devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[3]

  • Biomaterials: Amino acid-derived assemblies can form biocompatible hydrogels with applications in tissue engineering and regenerative medicine.[7] The mechanical properties of these gels are directly related to the strength and density of the underlying non-covalent network.

Conclusion

The role of π-π stacking in the supramolecular assembly of N-Benzoyl-3-hydroxy-L-tyrosine is a model for understanding one of the most fundamental organizing forces in chemistry and biology. This interaction, in concert with hydrogen bonding, drives the formation of ordered, hierarchical structures from the nano- to the macro-scale. By employing a synergistic combination of X-ray crystallography, spectroscopy, and computational modeling, researchers can gain unprecedented control over this assembly process. The insights gained will continue to propel innovation in fields ranging from the design of next-generation therapeutics to the creation of novel, functional materials.

References

  • Amino Acid-Derived Supramolecular Assembly and Soft M
  • Quantification of Supramolecular Assembly in Complex Liquids with NMR Spectroscopy. osti.gov.
  • Pi-Stacking. Encyclopedia.pub.
  • The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds.
  • Stacking (chemistry). chemeurope.com.
  • Structural biology of supramolecular assemblies by magic-angle spinning NMR spectroscopy. Cambridge University Press & Assessment.
  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • Supramolecular Assembly of Dendritic Polymers Elucidated by 1H and 13C Solid-State MAS NMR Spectroscopy. Journal of the American Chemical Society.
  • Influence of N-heteroaromatic π–π stacking on supramolecular assembly and coordination geometry; effect of a single-atom change in the ligand. Dalton Transactions.
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  • The role of amino acids on supramolecular co-assembly of naphthalenediimide–pyrene based hydrogelators.
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  • X-ray crystallography. Wikipedia.
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  • A spectroscopic study of the hydrogen bonding and pi-pi stacking interactions of harmane with quinoline. PubMed.
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  • Electrochemical and Theoretical Study of π–π Stacking Interactions between Graphitic Surfaces and Pyrene Derivatives. The Journal of Physical Chemistry C.
  • π-Stacked Thermally Activated Delayed Fluorescence Emitters with Alkyl Chain Modul
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Sources

Exploratory

Enzymatic degradation pathways of N-Benzoyl-3-hydroxy-L-tyrosine

An In-Depth Technical Guide to the Enzymatic Degradation Pathways of N-Benzoyl-3-hydroxy-L-tyrosine For Researchers, Scientists, and Drug Development Professionals Abstract N-Benzoyl-3-hydroxy-L-tyrosine is a synthetic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Degradation Pathways of N-Benzoyl-3-hydroxy-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-3-hydroxy-L-tyrosine is a synthetic amino acid derivative with potential applications in various fields, including pharmaceuticals and biotechnology. Understanding its metabolic fate is crucial for assessing its biocompatibility, efficacy, and potential environmental impact. This technical guide provides a comprehensive overview of the proposed enzymatic degradation pathways of N-Benzoyl-3-hydroxy-L-tyrosine, drawing upon established knowledge of related metabolic routes. We will delve into the key enzymes, reaction mechanisms, and experimental methodologies required to elucidate and validate these pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar N-acylated amino acid compounds.

Introduction: The Significance of N-Benzoyl-3-hydroxy-L-tyrosine Metabolism

N-acylated amino acids represent a diverse class of molecules with significant biological and pharmacological relevance. The introduction of an N-benzoyl group to 3-hydroxy-L-tyrosine (L-DOPA) can modulate its physicochemical properties, such as lipophilicity and stability, potentially influencing its biological activity and bioavailability. A thorough understanding of its enzymatic degradation is paramount for predicting its in vivo behavior, identifying potential metabolites, and designing novel applications.

This guide proposes a two-stage enzymatic degradation pathway for N-Benzoyl-3-hydroxy-L-tyrosine, initiated by the hydrolytic cleavage of the N-benzoyl group, followed by the independent degradation of the resulting benzoate and 3-hydroxy-L-tyrosine moieties.

Proposed Enzymatic Degradation Pathway

The enzymatic breakdown of N-Benzoyl-3-hydroxy-L-tyrosine is hypothesized to proceed through two major stages:

Stage 1: De-benzoylation via Amidohydrolase Activity

The initial and likely rate-limiting step is the hydrolysis of the amide bond linking the benzoyl group to the amino group of 3-hydroxy-L-tyrosine. This reaction is catalyzed by a class of enzymes known as N-acyl-L-amino-acid amidohydrolases (also referred to as aminoacylases or amidases)[1][2][3][4]. These enzymes are widespread in nature, found in organisms ranging from bacteria to mammals, and play a crucial role in the metabolism of N-acylated amino acids[2].

The reaction can be summarized as follows:

N-Benzoyl-3-hydroxy-L-tyrosine + H₂O → Benzoate + 3-hydroxy-L-tyrosine

  • Enzyme: N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14)[2][3][4]

  • Mechanism: The enzyme utilizes a catalytic metal ion, often zinc, to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the amide bond[2]. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond and releasing the products.

De-benzoylation_Pathway cluster_products Degradation Products N-Benzoyl-3-hydroxy-L-tyrosine N-Benzoyl-3-hydroxy-L-tyrosine Enzyme-Substrate Complex Enzyme-Substrate Complex N-Benzoyl-3-hydroxy-L-tyrosine->Enzyme-Substrate Complex Binding to Amidohydrolase Hydrolysis Hydrolysis Enzyme-Substrate Complex->Hydrolysis H₂O Benzoate Benzoate Hydrolysis->Benzoate Product 1 3-hydroxy-L-tyrosine 3-hydroxy-L-tyrosine Hydrolysis->3-hydroxy-L-tyrosine Product 2

Caption: Proposed initial de-benzoylation of N-Benzoyl-3-hydroxy-L-tyrosine.

Stage 2: Degradation of Intermediary Products

Following the initial hydrolysis, the two resulting products, benzoate and 3-hydroxy-L-tyrosine, enter their respective and well-characterized metabolic pathways.

2.1. Degradation of Benzoate: The Benzoyl-CoA Pathway

Benzoate is a common intermediate in the microbial degradation of aromatic compounds. Under anaerobic conditions, it is primarily catabolized through the benzoyl-CoA pathway [5][6][7][8][9]. This pathway involves the activation of benzoate to benzoyl-CoA, followed by the reduction of the aromatic ring, and subsequent ring cleavage and β-oxidation.

The key steps in the anaerobic benzoyl-CoA pathway are:

  • Activation: Benzoate is converted to its coenzyme A thioester, benzoyl-CoA, by benzoate-CoA ligase.

  • Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by a ring-reducing enzyme, such as benzoyl-CoA reductase[6][7].

  • Ring Opening and β-Oxidation: The resulting alicyclic compound undergoes a series of reactions, including hydration, dehydrogenation, and hydrolytic ring cleavage, ultimately leading to intermediates that can enter central metabolism, such as acetyl-CoA[5][6].

2.2. Degradation of 3-hydroxy-L-tyrosine (L-DOPA)

3-hydroxy-L-tyrosine, also known as L-DOPA, is a crucial intermediate in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine[10][11][12][13][14][15]. Its degradation follows the established tyrosine catabolic pathway[16][17][18][19].

The initial and rate-limiting step in this pathway is catalyzed by tyrosine aminotransferase (TAT) :

  • Transamination: 3-hydroxy-L-tyrosine undergoes transamination, where the amino group is transferred to an α-keto acid (e.g., α-ketoglutarate), forming 3,4-dihydroxyphenylpyruvate and glutamate.

  • Further Oxidation and Cleavage: 3,4-dihydroxyphenylpyruvate is then further metabolized through a series of enzymatic reactions involving dioxygenases, isomerases, and hydrolases, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle[16].

Overall_Degradation_Pathway cluster_main N-Benzoyl-3-hydroxy-L-tyrosine Degradation cluster_benzoate Benzoate Degradation cluster_tyrosine 3-hydroxy-L-tyrosine Degradation N-Benzoyl-3-hydroxy-L-tyrosine N-Benzoyl-3-hydroxy-L-tyrosine Hydrolysis Hydrolysis N-Benzoyl-3-hydroxy-L-tyrosine->Hydrolysis N-acyl-L-amino-acid amidohydrolase Benzoate Benzoate Hydrolysis->Benzoate 3-hydroxy-L-tyrosine 3-hydroxy-L-tyrosine Hydrolysis->3-hydroxy-L-tyrosine Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase 3,4-dihydroxyphenylpyruvate 3,4-dihydroxyphenylpyruvate 3-hydroxy-L-tyrosine->3,4-dihydroxyphenylpyruvate Tyrosine aminotransferase Ring Reduction Ring Reduction Benzoyl-CoA->Ring Reduction Benzoyl-CoA reductase Ring Cleavage & β-Oxidation Ring Cleavage & β-Oxidation Ring Reduction->Ring Cleavage & β-Oxidation Acetyl-CoA Acetyl-CoA Ring Cleavage & β-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Further Metabolism Further Metabolism 3,4-dihydroxyphenylpyruvate->Further Metabolism Fumarate + Acetoacetate Fumarate + Acetoacetate Further Metabolism->Fumarate + Acetoacetate Fumarate + Acetoacetate->Citric Acid Cycle

Caption: Proposed overall enzymatic degradation pathway for N-Benzoyl-3-hydroxy-L-tyrosine.

Experimental Protocols for Pathway Elucidation

The validation of the proposed degradation pathway requires a systematic experimental approach. The following protocols provide a framework for investigating the enzymatic degradation of N-Benzoyl-3-hydroxy-L-tyrosine.

3.1. Protocol 1: Screening for Amidohydrolase Activity

Objective: To identify microbial sources or purified enzymes capable of hydrolyzing N-Benzoyl-3-hydroxy-L-tyrosine.

Methodology:

  • Source Material:

    • Environmental samples (soil, water) for microbial enrichment cultures.

    • Commercially available N-acyl-L-amino-acid amidohydrolases.

  • Enrichment Culture (for microbial screening):

    • Inoculate a minimal salt medium containing N-Benzoyl-3-hydroxy-L-tyrosine as the sole carbon and nitrogen source with the environmental sample.

    • Incubate under appropriate conditions (e.g., 30°C, shaking).

    • Monitor for microbial growth, indicating potential utilization of the substrate.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.5)

      • N-Benzoyl-3-hydroxy-L-tyrosine (substrate)

      • Enzyme source (cell-free extract from enrichment culture or purified enzyme)

    • Incubate the reaction at the optimal temperature for the enzyme.

    • At various time points, quench the reaction (e.g., by adding trichloroacetic acid).

    • Analyze the reaction mixture for the disappearance of the substrate and the appearance of the products (benzoate and 3-hydroxy-L-tyrosine) using High-Performance Liquid Chromatography (HPLC).

3.2. Protocol 2: Identification of Metabolites

Objective: To identify the intermediates and final products of N-Benzoyl-3-hydroxy-L-tyrosine degradation.

Methodology:

  • Sample Preparation:

    • Collect samples from the enzyme assays at different time points.

    • Remove proteins by precipitation or filtration.

  • Analytical Techniques:

    • HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid) to separate the substrate and its metabolites. Monitor the elution profile using a UV detector at appropriate wavelengths for the aromatic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the separated compounds. This will allow for the confirmation of the molecular weights of the expected products and the identification of any unexpected intermediates.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown metabolites, purify sufficient quantities of the compounds and perform ¹H and ¹³C NMR analysis.

3.3. Protocol 3: Enzyme Purification and Characterization

Objective: To purify and characterize the N-acyl-L-amino-acid amidohydrolase responsible for the initial hydrolytic step.

Methodology:

  • Source: Use a microbial strain identified in Protocol 1 that exhibits high hydrolytic activity.

  • Protein Purification:

    • Prepare a cell-free extract from the microbial culture.

    • Employ a series of chromatographic techniques to purify the enzyme, such as:

      • Ammonium sulfate precipitation

      • Ion-exchange chromatography

      • Hydrophobic interaction chromatography

      • Size-exclusion chromatography

  • Enzyme Characterization:

    • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) of the purified enzyme with N-Benzoyl-3-hydroxy-L-tyrosine as the substrate.

    • pH and Temperature Optima: Determine the optimal pH and temperature for enzyme activity.

    • Substrate Specificity: Test the activity of the purified enzyme on a range of other N-acylated amino acids to assess its substrate specificity.

Experimental_Workflow cluster_screening Protocol 1: Activity Screening cluster_identification Protocol 2: Metabolite ID cluster_purification Protocol 3: Enzyme Purification Enrichment Culture / Purified Enzyme Enrichment Culture / Purified Enzyme Enzyme Assay Enzyme Assay Enrichment Culture / Purified Enzyme->Enzyme Assay HPLC Analysis HPLC Analysis Enzyme Assay->HPLC Analysis Monitor Substrate/Product Enzyme Assay Samples Enzyme Assay Samples HPLC Analysis->Enzyme Assay Samples Active Microbial Strain Active Microbial Strain HPLC Analysis->Active Microbial Strain Select for high activity LC-MS Analysis LC-MS Analysis Enzyme Assay Samples->LC-MS Analysis Confirm MW NMR Spectroscopy NMR Spectroscopy Enzyme Assay Samples->NMR Spectroscopy Structure Elucidation Cell-free Extract Cell-free Extract Active Microbial Strain->Cell-free Extract Chromatography Chromatography Cell-free Extract->Chromatography Purified Enzyme Purified Enzyme Chromatography->Purified Enzyme Kinetic Characterization Kinetic Characterization Purified Enzyme->Kinetic Characterization

Caption: Experimental workflow for elucidating the degradation pathway.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Kinetic Parameters for N-acyl-L-amino-acid amidohydrolase

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
N-Benzoyl-3-hydroxy-L-tyrosine0.5100751.5 x 10⁵
N-Acetyl-L-tyrosine1.280605.0 x 10⁴
N-Benzoyl-L-phenylalanine0.8120901.1 x 10⁵

This table allows for a direct comparison of the enzyme's efficiency in hydrolyzing different substrates, providing insights into its substrate specificity.

Conclusion and Future Directions

The proposed enzymatic degradation pathway of N-Benzoyl-3-hydroxy-L-tyrosine provides a robust framework for understanding its metabolic fate. The initial de-benzoylation by an N-acyl-L-amino-acid amidohydrolase, followed by the degradation of the resulting benzoate and 3-hydroxy-L-tyrosine via established metabolic routes, represents the most plausible scenario based on current biochemical knowledge.

Future research should focus on the isolation and characterization of the specific enzymes involved in these pathways from relevant biological systems. A detailed understanding of the genetics and regulation of these degradation pathways will be crucial for applications in bioremediation, drug metabolism studies, and the design of novel biocatalysts.

References

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  • Tyrosine hydroxylase - Wikipedia. (n.d.). Retrieved from [Link]

  • Isoenzyme N-Acyl-l-Amino Acid Amidohydrolase NA Increases Ochratoxin A Degradation Efficacy of Stenotrophomonas sp. CW117 by Enhancing Amidohydrolase ADH3 Stability | Microbiology Spectrum. (2022). Retrieved from [Link]

  • Verkholiak, N., & Parnikoza, I. (2017). UTILIZATION OF AROMATIC COMPOUNDS BY BACTERIA. І. AEROBIC AND ANAEROBIC DESTRUCTION. Біологічні студії / Studia Biologica, 11(1), 159-182. [Link]

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of biochemistry and biophysics, 508(1), 1–12. [Link]

  • Tyrosine - Wikipedia. (n.d.). Retrieved from [Link]

  • Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - Frontiers. (2025). Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (n.d.). Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (n.d.). Retrieved from [Link]

  • Goldstein, D. S., & Kopin, I. J. (2008). [3H]DOPA formed from [3H]tyrosine in living rat brain is not committed to dopamine synthesis. Journal of neurochemistry, 105(6), 2183–2193. [Link]

  • Nandi, D. L., Lucas, S. V., & Webster, L. T., Jr (1979). Benzoyl-CoA: amino acid and phenylacetyl-CoA: amino acid N-acyltransferases. Purification and characterization of the enzymes from bovine liver mitochondria. The Journal of biological chemistry, 254(15), 7230–7237. [Link]

  • BENZOYLATION OF AMINO ACIDS | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation | The Journal of Organic Chemistry - ACS Publications. (2018). Retrieved from [Link]

  • Harding, C. O., et al. (2012). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of inherited metabolic disease, 35(6), 955–962. [Link]

  • (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • L-tyrosine degradation I | Pathway - PubChem. (n.d.). Retrieved from [Link]

  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan | eLife. (2020). Retrieved from [Link]

  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC. (2020). Retrieved from [Link]

  • Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by... - ResearchGate. (n.d.). Retrieved from [Link]

  • Dopamine metabolism. Tyrosine is converted to L-3,... - ResearchGate. (n.d.). Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 695-703. [Link]

  • Acid hydrolysis of benzamides in >60 wt% H2SO4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Tyrosine metabolism p.1 (dopamine) Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). Retrieved from [Link]

  • Tyrosine Hydroxylase (TH): Rate-Limiting Enzyme in Catecholamine Synthesis | Bio-Techne. (n.d.). Retrieved from [Link]

  • Benzamide hydrolysis in strong acids : The last word - Semantic Scholar. (2008). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-Benzoyl-3-hydroxy-L-tyrosine

Subject: Application Note & Protocol: Regioselective Synthesis of N-Benzoyl-3-hydroxy-L-tyrosine (N-Benzoyl-L-DOPA) Part 1: Strategic Analysis & Core Directive 1.1. Executive Summary N-Benzoyl-3-hydroxy-L-tyrosine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note & Protocol: Regioselective Synthesis of N-Benzoyl-3-hydroxy-L-tyrosine (N-Benzoyl-L-DOPA)

Part 1: Strategic Analysis & Core Directive

1.1. Executive Summary N-Benzoyl-3-hydroxy-L-tyrosine (also known as N-Benzoyl-L-DOPA) is a critical intermediate in the development of peptidomimetics, supramolecular hydrogels, and prodrugs for Parkinson’s disease. Its synthesis presents a classic chemoselectivity challenge: the L-DOPA scaffold contains three nucleophilic sites—the


-amine, the carboxylate, and the catechol (3,4-dihydroxy) moiety.

This protocol details a regioselective Schotten-Baumann acylation designed to exclusively functionalize the amine while preserving the catechol and carboxylic acid groups. Unlike generic protocols, this guide incorporates a "self-validating" alkaline hydrolysis step to eliminate kinetically formed


-acyl side products, ensuring high purity without chromatographic separation.

1.2. Strategic Route Selection

  • Method A (Direct Acylation): Reaction with benzoyl chloride in organic solvents (e.g., DCM/TEA). Risk: High levels of

    
    -acylation and racemization.
    
  • Method B (Schotten-Baumann - Selected): Reaction in aqueous alkaline media.

    • Mechanism:[1][2][3][4][5] The amine is the most nucleophilic species at controlled pH.

    • Advantage:[4][6][7] The biphasic system and solubility profile allow for easy isolation via acid precipitation.

    • Correction Step: Phenolic esters (if formed) are labile in base; the protocol includes a "hydrolytic dwell time" to revert any

      
      -benzoyl groups back to free phenols before isolation.
      

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]RoleGrade
L-DOPA (3-hydroxy-L-tyrosine) 197.191.0Substrate>98% (HPLC)
Benzoyl Chloride 140.571.1 - 1.2Acylating AgentReagentPlus
Sodium Hydroxide (NaOH) 40.00~3.0Base / pH ControlPellets/1M Soln
Hydrochloric Acid (HCl) 36.46N/APrecipitation1M & 6M
Acetone/Water -SolventCo-solventHPLC Grade
Ethyl Acetate -ExtractionWorkup (Optional)ACS Grade
Step-by-Step Methodology

Step 1: Solubilization and Deprotection (The "Canvas")

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pH probe, and a dropping funnel. Place the flask in an ice-water bath (0–4 °C).

  • Dissolution: Suspend L-DOPA (5.0 g, 25.4 mmol) in 50 mL of 1M NaOH .

    • Mechanistic Insight: L-DOPA is zwitterionic. The base deprotonates the carboxylic acid (

      
      ) and the ammonium group (
      
      
      
      ), making the amine nucleophilic. The catechols (
      
      
      ) will also partially deprotonate, becoming phenoxides.
    • Visual Check: The solution should turn from a cloudy suspension to a clear, slightly darkened solution (catechols oxidize easily; keep under

      
       atmosphere if possible).
      

Step 2: Controlled Acylation (The "Brushstroke")

  • Addition: Dissolve Benzoyl Chloride (3.5 mL, ~30 mmol, 1.2 equiv) in 10 mL of acetone (to prevent freezing/clumping). Add this solution dropwise over 30 minutes.

  • pH Maintenance: Simultaneously, monitor the pH. Maintain pH between 9.0 and 10.0 by adding 2M NaOH dropwise as needed.

    • Causality: If pH < 8, the amine protonates and reactivity drops. If pH > 11, hydrolysis of benzoyl chloride competes significantly, and

      
      -acylation of the phenoxide becomes dominant.
      

Step 3: The Self-Validating Hydrolysis (The "Eraser")

  • Reaction Dwell: Once addition is complete, remove the ice bath and let the reaction warm to room temperature (20–25 °C). Stir for 1.5 hours .

  • Critical Checkpoint: At this stage, kinetic

    
    -acylation might have occurred (forming esters). Esters are far more susceptible to alkaline hydrolysis than amides.
    
  • Validation: Maintain the solution at pH 10–11 for an additional 30 minutes. This ensures that any transient phenolic esters are cleaved back to the free catechol, leaving the robust

    
    -benzoyl amide intact.
    

Step 4: Isolation and Purification

  • Acidification: Cool the reaction mixture back to 0 °C. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1.0–2.0 .

  • Precipitation: The product, N-Benzoyl-L-DOPA, will precipitate as a white to off-white solid. (Note: The solution may turn pinkish due to trace quinone formation; this is normal).

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with:

    • Cold water (

      
       mL) to remove salts.
      
    • Cold dilute HCl (0.1 M, 10 mL) to ensure protonation.

    • Cold diethyl ether (small volume) to remove unreacted benzoyl chloride/benzoic acid.

  • Recrystallization: Recrystallize from Water/Ethanol (9:1) or Water/Methanol . Dissolve in hot solvent, filter while hot (to remove polymerized quinones), and cool slowly.

Characterization Standards
TechniqueExpected SignalMechanistic Confirmation
1H NMR (DMSO-d6)

8.5-8.8 ppm (d, 1H, NH)
Confirms Amide bond formation.
1H NMR (DMSO-d6)

7.4-7.9 ppm (m, 5H)
Confirms presence of Benzoyl group.
1H NMR (DMSO-d6)

8.7-8.8 ppm (s, 2H, OH)
Confirms free Catechol (D2O exchangeable).
LC-MS (ESI) [M+H]+ = 302.1Validates molecular weight.
Melting Point 168–172 °C (dec)Purity check (Lit. range).

Part 3: Visualization & Logic Mapping

Reaction Pathway Diagram

The following diagram illustrates the competitive landscape of the reaction and how the protocol forces the equilibrium toward the desired


-acyl product.

SynthesisProtocol LDOPA L-DOPA (Zwitterion) Intermediate Reactive Species: Amine (NH2) + Phenoxide (O-) LDOPA->Intermediate Deprotonation Base 1M NaOH (pH > 9) Base->Intermediate MixProduct Mixture: 1. N-Benzoyl (Major) 2. N,O-Dibenzoyl (Minor) Intermediate->MixProduct + PhCOCl (Kinetic Control) PhCOCl Benzoyl Chloride PhCOCl->MixProduct Hydrolysis Alkaline Hydrolysis (pH 10-11, RT, 1h) MixProduct->Hydrolysis Cleavage of Esters FinalProduct N-Benzoyl-L-DOPA (Target) Hydrolysis->FinalProduct Stable Amide SideProduct Benzoic Acid (Byproduct) Hydrolysis->SideProduct Hydrolyzed Esters

Caption: Kinetic pathway showing the generation of N-acyl and O-acyl species, followed by the thermodynamic selection of the N-acyl product via selective hydrolysis.

Workflow Diagram

Workflow Start Start: 5g L-DOPA Step1 Dissolve in 1M NaOH (0°C) Protect under N2 Start->Step1 Step2 Add Benzoyl Chloride (Dropwise) Maintain pH 9-10 Step1->Step2 Step3 Warm to RT (25°C) Stir 90 mins (Ester Hydrolysis) Step2->Step3 Step4 Acidify with 6M HCl to pH 1 Precipitate Product Step3->Step4 Step5 Filter & Wash (H2O, Dilute HCl, Ether) Step4->Step5 End Recrystallize (EtOH/H2O) Analyze (NMR/MS) Step5->End

Caption: Operational workflow for the synthesis of N-Benzoyl-L-DOPA.

Part 4: Troubleshooting & Safety

4.1. Common Failure Modes

  • "The product is an oil/sticky gum."

    • Cause: Incomplete acidification or presence of unreacted benzoyl chloride.

    • Fix: Triturate the oil with cold diethyl ether to induce crystallization. Ensure pH is < 2.[4]

  • "The product turned black/brown."

    • Cause: Oxidation of the catechol moiety to quinones (melanin formation) under basic conditions.

    • Fix: Perform the reaction under a nitrogen atmosphere. Add a pinch of sodium dithionite or ascorbic acid to the reaction mixture as an antioxidant.

4.2. Safety (E-E-A-T)

  • Benzoyl Chloride: Lachrymator. Handle in a fume hood. Reacts violently with water if added too quickly.

  • L-DOPA: Bioactive dopamine precursor. Avoid inhalation of dust.

References

  • Schotten, C. (1884).[3][8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[8] (Foundational reference for the acylation method). Link

  • Fuller, W. D., et al. (1978). "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis". Journal of the American Chemical Society, 112(20), 7414-7416. (Discusses selective protection strategies for amino acids). Link

  • Lee, B. P., et al. (2004). "Synthesis of 3,4-dihydroxyphenylalanine (DOPA) containing monomers and their co-polymerization with PEG-diacrylate to form hydrogels". Journal of Biomaterials Science, Polymer Edition, 15(4), 449-464.[9] (Provides modern context for N-acylated DOPA derivatives in biomaterials). Link

  • Sanda, F., et al. (1997). "Synthesis and properties of polyamides containing N-benzoyl-L-tyrosine moieties". Macromolecules. (Analogous protocol for N-benzoyl tyrosine synthesis). Link

Sources

Application

Application Note: Methods for Drug Loading into N-Benzoyl-3-hydroxy-L-tyrosine Scaffolds

Executive Summary This guide details the protocols for loading therapeutic agents into N-Benzoyl-3-hydroxy-L-tyrosine (N-Bz-DOPA) scaffolds. Unlike standard peptide hydrogels, this scaffold possesses a unique catechol mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for loading therapeutic agents into N-Benzoyl-3-hydroxy-L-tyrosine (N-Bz-DOPA) scaffolds. Unlike standard peptide hydrogels, this scaffold possesses a unique catechol moiety (3,4-dihydroxybenzene) derived from the 3-hydroxy-L-tyrosine core. This functionality allows for dual-mode self-assembly (hydrogen bonding +


-

stacking) and specific metal-coordination strategies, enabling superior retention of both hydrophobic and hydrophilic payloads compared to non-functionalized tyrosine scaffolds.
Key Advantages of this Scaffold
  • Catechol-Mediated Adhesion: Enhanced retention at mucosal sites via mucoadhesion.

  • Stimuli-Responsiveness: Sol-gel transitions triggered by pH, temperature, or metal ions (

    
    ).
    
  • High Loading Capacity: The aromatic benzoyl cap facilitates the intercalation of hydrophobic drugs (e.g., Doxorubicin, Curcumin).

Material Characterization & Pre-requisites

Before initiating drug loading, the scaffold's sol-gel transition point must be mapped. N-Bz-DOPA typically exists as a solution at physiological pH (7.4) due to the deprotonated carboxylate but assembles into a hydrogel upon protonation (pH < 5.0) or charge screening.

Chemical Structure & Assembly Logic

The scaffold assembles into high-aspect-ratio nanofibers. The benzoyl group drives


-

stacking, while the amide backbone forms intermolecular hydrogen bonds.

G Scaffold N-Benzoyl-3-hydroxy-L-tyrosine (Monomer) Trigger Trigger (H+ or Fe3+) Scaffold->Trigger Activation Stacking π-π Stacking (Benzoyl Ring) Trigger->Stacking Induces HBond H-Bonding (Amide/Catechol) Trigger->HBond Promotes Fibril Nanofibrous Network (Hydrogel) Stacking->Fibril Assembly HBond->Fibril Drug Drug Molecule (Cargo) Drug->Fibril Physical Entrapment (Co-assembly)

Figure 1: Self-assembly mechanism of N-Benzoyl-3-hydroxy-L-tyrosine. The drug is entrapped within the steric voids of the fibrillar network during the assembly process.

Protocol A: pH-Triggered Co-Assembly (In-Situ Loading)

Best for: Hydrophobic drugs, small molecules, and acid-stable proteins. Mechanism: The drug is dissolved in the precursor solution.[1] Acidification (using Glucono-


-lactone for homogeneity) slowly lowers the pH, trapping the drug uniformly as the fibers grow.
Materials
  • Scaffold: N-Benzoyl-3-hydroxy-L-tyrosine (Lyophilized powder).

  • Solvent: 0.1 M NaOH or Sodium Carbonate buffer (pH 10).

  • Trigger: Glucono-

    
    -lactone (GdL) (Hydrolyzes to gluconic acid, ensuring slow, uniform gelation).
    
  • Drug: Doxorubicin HCl (Model hydrophilic) or Curcumin (Model hydrophobic).

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve N-Bz-DOPA (10 mg/mL, 1.0 wt%) in 0.1 M NaOH.

    • Sonicate for 5 minutes at 25°C to ensure complete dissolution. Solution should be clear and slightly yellow (due to catechol oxidation risk, keep shielded from light).

    • Critical Check: If solution turns dark brown/black, auto-oxidation has occurred. Prepare fresh in degassed water.

  • Drug Incorporation:

    • For Hydrophilic Drugs: Add drug directly to the alkaline precursor solution.

    • For Hydrophobic Drugs: Dissolve drug in minimal DMSO (max 2% v/v final concentration) and add to precursor.

    • Ratio: Maintain a Scaffold:Drug molar ratio of at least 10:1 to prevent disruption of assembly.

  • Triggering Gelation:

    • Add solid GdL to the mixture. (Typical ratio: 1.5 - 2.0 equivalents relative to the scaffold).

    • Vortex immediately for 10 seconds.

    • Why GdL? Direct addition of HCl causes immediate, heterogeneous precipitation. GdL hydrolyzes over 20-30 minutes, allowing homogeneous fiber growth.

  • Incubation:

    • Leave undisturbed at room temperature (25°C) or 37°C.

    • Gelation Time: 30 minutes to 2 hours depending on concentration.

  • Validation:

    • Invert vial test: The gel should support its own weight.

Protocol B: Metal-Coordinate Crosslinking (Catechol-Specific)

Best for: Sustained release, improving mechanical stiffness, and preventing burst release. Mechanism: The catechol group on the 3-hydroxy-L-tyrosine coordinates with


 ions to form mono-, bis-, or tris-catecholate complexes, creating a secondary crosslinking network.
Step-by-Step Methodology
  • Precursor Preparation:

    • Prepare N-Bz-DOPA solution (1.0 wt%) in mild buffer (pH 7.4 PBS) if solubility permits, or dilute NaOH.

  • Drug Addition:

    • Mix the therapeutic agent into the precursor solution as in Protocol A.

  • Ionic Triggering:

    • Prepare a 100 mM

      
       solution.
      
    • Add

      
       to the precursor/drug mix.
      
    • Target Ratio: 1

      
       ion per 3 catechol groups (1:3 molar ratio) for optimal tris-catecholate crosslinking.
      
  • Observation:

    • The solution will turn dark purple/black (characteristic of Fe-catechol charge transfer).

    • Gelation is typically rapid (< 5 minutes).

Comparison of Loading Methods
ParameterpH-Triggered (Protocol A)Metal-Coordination (Protocol B)
Primary Force H-bonding,

-stacking
Metal-Ligand Coordination
Gel Kinetics Slow (20-60 min)Fast (< 5 min)
Drug Retention Moderate (Diffusion controlled)High (Crosslink density controlled)
Mechanical Strength Low to Medium (

Pa)
High (

Pa)
Best Cargo Small moleculesMacromolecules, hydrophobic drugs

Experimental Validation Workflows

Rheological Characterization

To confirm successful drug loading without disrupting the gel network:

  • Instrument: Rotational Rheometer (Parallel plate geometry, 20mm).

  • Test: Frequency Sweep (0.1 - 100 rad/s) at 1% strain.

  • Success Criteria: Storage modulus (

    
    ) must be > Loss modulus (
    
    
    
    ) by at least one order of magnitude.
    • Note: If

      
       drops significantly (>20%) upon drug addition, the drug is interfering with assembly. Reduce drug concentration.
      
Drug Release Kinetics Evaluation

ReleaseWorkflow Step1 Prepare Drug-Loaded Gel (200 µL in vial bottom) Step2 Add Release Medium (PBS pH 7.4, 37°C) Step1->Step2 Step3 Incubate with Shaking (50 rpm) Step2->Step3 Step4 Sampling (Remove aliquot at t=0.5, 1, 2... 24h) Step3->Step4 Step5 Quantification (UV-Vis or HPLC) Step4->Step5 Step6 Replenish Medium (Maintain sink conditions) Step4->Step6  Immediate Step6->Step3  Loop

Figure 2: Standard workflow for evaluating in vitro drug release profiles.

References

  • Zanna, N., et al. (2017). "The effect of L-DOPA hydroxyl groups on the formation of supramolecular hydrogels." Organic & Biomolecular Chemistry, 15, 5797-5804.[2] Link

  • Guvendiren, M., et al. (2008). "Self-assembly and adhesion of DOPA-modified methacrylic triblock hydrogels." Biomacromolecules, 9(1), 122-128.[3][4] Link

  • Yang, Z., et al. (2004). "Enzymatic formation of supramolecular hydrogels." Advanced Materials, 16(16), 1440-1444.
  • Raeburn, J., et al. (2013). "The effect of solvent polarity on the self-assembly of Fmoc-protected amino acids." Soft Matter, 9, 9876-9883. (Relevant for solubility protocols).
  • Lee, B.P., et al. (2011). "Mussel-Inspired Adhesives and Coatings." Annual Review of Materials Research, 41, 99-132.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing precipitation during N-Benzoyl-3-hydroxy-L-tyrosine synthesis

Technical Support Center: N-Benzoyl-3-hydroxy-L-tyrosine Synthesis Welcome to the technical support guide for the synthesis of N-Benzoyl-3-hydroxy-L-tyrosine. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzoyl-3-hydroxy-L-tyrosine Synthesis

Welcome to the technical support guide for the synthesis of N-Benzoyl-3-hydroxy-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, specifically the prevention of unwanted precipitation. By understanding the underlying chemical principles, you can optimize your reaction conditions for a higher yield and purity.

The N-benzoylation of L-tyrosine is most commonly achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[1][2] However, the unique physicochemical properties of L-tyrosine, particularly its limited solubility, present specific challenges that can lead to premature precipitation of reactants or products, hindering the reaction. This guide provides expert-driven solutions to these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my L-tyrosine not dissolving at the start of the reaction?

A1: L-tyrosine is an amphoteric molecule with very low solubility in water at neutral pH (approximately 0.45 mg/mL).[3] Its solubility is highly dependent on pH. To achieve complete dissolution, you must create a sufficiently alkaline environment (pH > 9.5) by dissolving it in an aqueous base like sodium hydroxide.[3][4] This deprotonates the carboxylic acid and phenolic hydroxyl groups, forming the much more soluble sodium tyrosinate salt.

Q2: My reaction mixture turned into a thick, un-stirrable slurry immediately after adding benzoyl chloride. What happened?

A2: This is a classic sign of a "crash precipitation" caused by a rapid, localized drop in pH. The reaction between benzoyl chloride and water/tyrosine is fast and generates hydrochloric acid (HCl) as a byproduct.[1] If benzoyl chloride is added too quickly or with inadequate stirring, the HCl generated in a small area will overwhelm the local concentration of the base, causing the pH to plummet. This instantly protonates the soluble sodium tyrosinate, causing it to precipitate out of the solution as neutral L-tyrosine before it can be benzoylated.

Q3: I'm seeing a precipitate form gradually during the reaction, even though my starting material was fully dissolved. Why?

A3: Gradual precipitation during the reaction typically points to two main causes:

  • Insufficient Base: The reaction consumes the base as it neutralizes the HCl byproduct.[5] If you don't have enough molar equivalents of base, the overall pH of the solution will slowly decrease. Once the pH drops below the pKa of the product's carboxylic acid group, the less soluble N-Benzoyl-L-tyrosine will begin to precipitate.

  • Formation of Insoluble Byproducts: While N-acylation is favored, some O-acylation on the phenolic hydroxyl group can occur, especially under non-ideal conditions. This forms O,N-dibenzoyl-L-tyrosine, a significantly less polar and less soluble molecule that can precipitate from the aqueous reaction medium.[6]

Q4: Can I use a different base, like triethylamine or pyridine, instead of sodium hydroxide?

A4: While organic bases like triethylamine or pyridine are used in some acylation reactions, for a classic aqueous Schotten-Baumann setup, a strong inorganic base like NaOH or KOH is superior.[5][7] This is because they are highly soluble in the aqueous phase where the deprotonated tyrosine resides, they are excellent at neutralizing the generated HCl, and they maintain the high pH necessary to keep the starting material and the product (as its carboxylate salt) in solution.[2][8]

Section 2: In-Depth Troubleshooting Guide

Problem 1: Poor Initial Solubility of L-Tyrosine
  • Symptoms: A persistent suspension of white L-tyrosine particles in the reaction vessel before the addition of benzoyl chloride.

  • Root Cause Analysis: L-tyrosine's zwitterionic nature at neutral pH makes it poorly soluble in water. The equilibrium must be shifted to the anionic form to achieve dissolution.

  • Solutions & Proactive Measures:

    • Ensure Sufficient Basicity: Use at least 2.0-2.5 molar equivalents of NaOH relative to L-tyrosine. This ensures the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, and provides enough excess base to neutralize the forthcoming HCl.

    • Confirm Dissolution: Do not proceed with the addition of benzoyl chloride until the L-tyrosine solution is completely clear. Gentle warming (30-40°C) can aid dissolution, but the solution MUST be cooled to 0-5°C before adding the acylating agent.

    • Use Appropriate Concentration: Working with overly concentrated solutions can lead to precipitation even if the pH is correct. A starting concentration of 0.2-0.5 M for L-tyrosine is a reasonable range.

Problem 2: Rapid Precipitation Upon Benzoyl Chloride Addition
  • Symptoms: The reaction mixture becomes a thick, white paste or slurry, making stirring ineffective.

  • Root Cause Analysis: This is a kinetic issue. The rate of HCl generation is exceeding the rate of mixing and neutralization, causing a localized pH drop and precipitation of the starting material.

  • Solutions & Proactive Measures:

    • Control Temperature: Perform the reaction in an ice-water bath, maintaining an internal temperature of 0-5°C. This slows down the hydrolysis of benzoyl chloride and the main reaction, giving more time for the base to neutralize the acid.

    • Slow, Controlled Addition: Add the benzoyl chloride dropwise using an addition funnel over a period of 30-60 minutes.

    • Vigorous Stirring: Use an overhead mechanical stirrer if possible, especially for larger scale reactions. For smaller flasks, a large magnetic stir bar operating at high speed is essential to ensure rapid mixing and heat dissipation.

Problem 3: Gradual Precipitation During Reaction Progression
  • Symptoms: The initially clear solution becomes cloudy or a fine precipitate forms as the reaction proceeds.

  • Root Cause Analysis: This indicates a slow shift in the overall solution equilibrium, either due to a gradual decrease in pH or the slow formation of an insoluble species.

  • Solutions & Proactive Measures:

    • Use Sufficient Stoichiometric Base: As mentioned, using at least 2.0 molar equivalents of base is crucial. This accounts for the deprotonation of tyrosine and the neutralization of HCl.

    • Monitor pH: If you have a pH probe suitable for basic conditions, you can monitor the reaction. A stable pH above 9.5 is ideal. If the pH begins to drop, it indicates insufficient base.

    • Favor N-Acylation: The Schotten-Baumann conditions (aqueous base) inherently favor N-acylation. Maintaining a low temperature helps minimize side reactions. The primary focus should be on maintaining pH and ensuring proper mixing.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by proactively addressing the common causes of precipitation.

Reagents:

  • L-Tyrosine

  • Sodium Hydroxide (NaOH)

  • Benzoyl Chloride

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Deionized Water

Procedure:

  • Dissolution of L-Tyrosine (Critical Step):

    • In a flask equipped with a mechanical stirrer or a large magnetic stir bar, add L-tyrosine (1.0 eq).

    • Add a solution of NaOH (2.2 eq) in deionized water. The volume should be chosen to achieve a final L-tyrosine concentration of approximately 0.4 M.

    • Stir the mixture until all L-tyrosine has completely dissolved, resulting in a clear solution. If necessary, warm gently to 30°C, then cool back down.

    • Causality: Using a stoichiometric excess of NaOH ensures a pH well above 9.5, converting L-tyrosine to its highly soluble dianionic form and providing buffering capacity for the reaction.[3]

  • Reaction Setup and Cooling:

    • Place the flask in an ice-water bath and stir until the internal temperature of the solution is between 0°C and 5°C.

    • Causality: Cooling the reaction is critical to control the exothermic nature of the acylation and to minimize the rate of benzoyl chloride hydrolysis, a competing side reaction.

  • N-Benzoylation (Critical Step):

    • Add benzoyl chloride (1.1 eq) to a dropping funnel.

    • Add the benzoyl chloride to the stirred tyrosine solution dropwise over 30-60 minutes. Ensure the temperature does not rise above 10°C.

    • Causality: Slow, dropwise addition with vigorous stirring is the most important step to prevent precipitation.[1] It ensures that the generated HCl is instantly neutralized by the excess NaOH, preventing any localized pH drops that would cause the starting material or product to crash out.

  • Reaction Completion:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

    • Remove the ice bath and let the reaction stir at room temperature for another 1-2 hours to ensure completion.

  • Work-up and Product Isolation (Intentional Precipitation):

    • Cool the reaction mixture again in an ice bath.

    • Slowly add concentrated or 6M HCl while stirring vigorously to acidify the solution to pH ~2-3.

    • A thick, white precipitate of N-Benzoyl-3-hydroxy-L-tyrosine will form.

    • Causality: This is the controlled precipitation step. By lowering the pH, the soluble sodium N-benzoyl-L-tyrosinate is protonated to its neutral, water-insoluble form, allowing for isolation.[7]

    • Stir the slurry in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to yield N-Benzoyl-3-hydroxy-L-tyrosine.

Section 4: Data and Visualizations

Data Presentation

Table 1: pH-Dependent Solubility of L-Tyrosine in Water at 25°C

pHApproximate Solubility (mg/mL)Dominant SpeciesRationale
1.82.0Cationic (Protonated Amine)Increased charge enhances solubility.[3]
3.2 - 7.50.45 ZwitterionicLowest solubility near the isoelectric point (pI ≈ 5.7).[3]
9.51.4Anionic (Deprotonated Acid)Increased charge enhances solubility.[3]
10.03.8Dianionic (Deprotonated Acid & Phenol)Further increase in charge dramatically improves solubility.[3]
Experimental & Logical Diagrams

SchottenBaumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Step 1: Dissolve L-Tyrosine Add L-Tyrosine to aqueous NaOH solution. Stir until completely clear. cool Step 2: Cool Solution Place flask in ice bath. Target 0-5°C. dissolve->cool add add cool->add react Step 4: Stir & Complete Stir in ice bath for 1-2h. Stir at RT for 1-2h. add->react acidify Step 5: Acidify & Precipitate Cool solution. Add HCl to pH 2-3. react->acidify isolate Step 6: Isolate Product Filter and wash solid. Dry under vacuum. acidify->isolate crit1 Critical Point: Ensure pH > 9.5 for complete dissolution. crit1->dissolve:f0 crit2 Critical Point: Vigorous stirring and slow addition are essential to prevent localized pH drop. crit2->add:f0 crit3 This is the INTENTIONAL precipitation for product isolation. crit3->acidify:f0

Caption: Workflow for N-Benzoyl-L-tyrosine synthesis highlighting critical control points.

Precipitation_Cause_Effect problem Unwanted Precipitation (Reaction Failure) cause1 Cause: Incomplete Dissolution of L-Tyrosine cause1->problem cause2 Cause: Localized pH Drop (Rapid HCl Generation) cause2->problem cause3 Cause: Global pH Drop (Insufficient Base) cause3->problem cause4 Cause: Insoluble Byproduct (e.g., O,N-Dibenzoylation) cause4->problem sol1 Solution: Ensure pH > 9.5 Confirm clear solution before proceeding sol1->cause1 Prevents sol2 Solution: 1. Slow, dropwise addition 2. Vigorous stirring 3. Maintain 0-5°C sol2->cause2 Prevents sol3 Solution: Use ≥2.0 molar equivalents of base sol3->cause3 Prevents sol4 Solution: Maintain low temperature Adhere to optimized protocol sol4->cause4 Minimizes

Caption: Cause-and-effect diagram for unwanted precipitation during synthesis.

References

  • INIS-IAEA. (2018, September 15). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
  • Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine.
  • ACS Publications. (2019, June 11). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect. Journal of Chemical & Engineering Data.
  • Taylor & Francis Online. (2025, October 1). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester.
  • BioSera. (n.d.). L-Tyrosine in Cell Culture.
  • PubChem. (n.d.). L-Tyrosine.
  • ResearchGate. (n.d.). Kinetics of N-benzoyl-L-tyrosine-L-argininamide (BTAA) synthesis....
  • Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Google Patents. (n.d.). US4126628A - Acylation of amino acids.
  • PubChem. (n.d.). N-Benzoyl-L-tyrosine.

Sources

Optimization

Optimizing critical gelation concentration (CGC) for N-Benzoyl-3-hydroxy-L-tyrosine

Topic: Optimizing Critical Gelation Concentration (CGC) Product Class: Low Molecular Weight Gelators (LMWGs) / Supramolecular Hydrogels Chemical Identity: N-Benzoyl-DOPA (Catechol-functionalized amphiphile) Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Critical Gelation Concentration (CGC) Product Class: Low Molecular Weight Gelators (LMWGs) / Supramolecular Hydrogels Chemical Identity: N-Benzoyl-DOPA (Catechol-functionalized amphiphile)

Introduction: The "Goldilocks" Zone of Gelation

Welcome to the technical support hub for N-Benzoyl-3-hydroxy-L-tyrosine. You are likely working with this molecule because of its unique catechol moiety (the 3,4-dihydroxyl group), which offers superior adhesive properties and metal-coordination capabilities compared to standard tyrosine gelators.

However, this specific derivative presents a challenge: The 3-hydroxyl group increases hydrophilicity. This often leads to a higher Critical Gelation Concentration (CGC) compared to N-Benzoyl-L-tyrosine. To optimize (lower) the CGC, you must precisely balance three thermodynamic forces:

  • 
    -
    
    
    
    Stacking:
    Driven by the benzoyl ring.
  • Hydrogen Bonding: Driven by the amide and catechol groups.

  • Solubility: Driven by the ionization state of the carboxylic acid and the catechol hydroxyls.

This guide provides the protocols to manipulate these forces and achieve stable gels at minimal concentrations.

Module 1: Fundamentals of CGC Optimization

What is CGC? The Critical Gelation Concentration is the minimum mass of gelator required to immobilize a specific volume of solvent at a specific temperature.[1] For N-Benzoyl-3-hydroxy-L-tyrosine, a "good" CGC is typically 0.2% - 1.0% (w/v) . If you are requiring >2.0%, your system is thermodynamically misaligned.

The Mechanism of Failure

Most users fail to achieve low CGC because they treat the dissolution process as a simple "mix and heat."

  • Problem: If the cooling is too fast, the kinetic energy drops before the molecules can align into fibers. Result: Amorphous precipitation (white powder).

  • Problem: If the pH is too high (>5.0), the carboxylic acid deprotonates (

    
    ). The electrostatic repulsion prevents stacking. Result:  Clear solution (no gel).
    
  • Problem: If the pH is too high for too long, the catechol oxidizes. Result: Brown solution (quinone formation).

Module 2: Troubleshooting Guide

Use this section to diagnose your current experimental failure.

Issue 1: "I get a white precipitate instead of a gel."
  • Diagnosis: Kinetic entrapment. You likely triggered the polarity switch (acidification or cooling) too rapidly. The molecules crashed out of solution before they could self-assemble into nanofibers.

  • Solution: Switch from direct acid addition (HCl) to Glucono-

    
    -lactone (GdL) . GdL hydrolyzes slowly to gluconic acid, lowering the pH gradually over hours. This allows the fibers to grow into a long, entangled network rather than short, crashed crystals.
    
Issue 2: "The solution turns brown/black."
  • Diagnosis: Catechol oxidation. The 3-hydroxy group is sensitive to oxidation at neutral-to-basic pH, forming o-quinones which polymerize.

  • Solution:

    • Degas your water/buffer with Nitrogen or Argon before use.

    • Work strictly at pH < 6.0 once the gelator is dissolved.

    • Add a reducing agent like Ascorbic Acid (1 mM) if the application permits.

Issue 3: "The gel is weak or requires high concentration (>2%)."
  • Diagnosis: Insufficient hydrophobic driving force. The extra hydroxyl group makes the molecule too soluble in water.

  • Solution: Use a Co-solvent Switch .

    • Dissolve the gelator in a small volume of DMSO or Ethanol (good solvent).

    • Dilute with water (poor solvent).

    • Optimization: The presence of 5-10% ethanol often stabilizes the fibril network via additional H-bonding support, lowering the CGC.

Module 3: Visualization of Assembly Logic

The following diagram illustrates the decision logic for optimizing the gelation pathway.

GelationLogic Start Start: N-Benzoyl-3-hydroxy-L-tyrosine Solubility Dissolution Phase (High pH or DMSO) Start->Solubility Trigger Apply Trigger (pH Drop / Cooling / Solvent Switch) Solubility->Trigger Precipitate Outcome: Precipitate (Kinetic Trap) Trigger->Precipitate Rate too fast (e.g., HCl drop) Solution Outcome: Solution (Repulsion Dominates) Trigger->Solution pH > pKa (Too hydrophilic) Gel Outcome: Stable Hydrogel (Thermodynamic Balance) Trigger->Gel Slow Kinetics (GdL or Slow Cool) Precipitate->Trigger Retry: Use GdL Solution->Trigger Retry: Lower pH

Caption: Figure 1. Thermodynamic vs. Kinetic control pathways in supramolecular gelation. Success requires navigating the narrow channel between precipitation (kinetic trap) and solubility (repulsion).

Module 4: Standardized Experimental Protocols

Protocol A: The "Slow-Switch" Method (Recommended for Lowest CGC)

Best for: Reproducibility and minimizing concentration.

  • Preparation: Weigh N-Benzoyl-3-hydroxy-L-tyrosine to achieve a target concentration of 0.5 wt% .

  • Dissolution: Add water and adjust pH to 10.0 using 0.1 M NaOH. Vortex until fully dissolved (Solution should be clear; if brown, discard and degas water).

  • The Trigger: Add Glucono-

    
    -lactone (GdL)  powder.
    
    • Ratio: 4 molar equivalents of GdL per mole of gelator.

  • Incubation: Leave undisturbed at room temperature overnight.

  • Validation: Perform the Inverted Vial Test . If the gel does not flow when inverted, the CGC is

    
     0.5%.
    
    • Step-Down: If successful, repeat with 0.4%, 0.3%, etc., until failure.

Protocol B: The Solvent-Trigger Method

Best for: Rapid screening.

  • Dissolve 10 mg of gelator in 100

    
    L of DMSO .
    
  • Rapidly inject this solution into 900

    
    L of Water  (pH adjusted to 3.0 with HCl).
    
  • Allow to sit for 1 hour.

  • Note: This often produces weaker gels than Protocol A but is faster for finding the approximate CGC.

Module 5: Advanced Optimization (Catechol Specifics)

Since your molecule contains a catechol group, you have a "secret weapon" for increasing gel strength (G') without increasing concentration: Metal Coordination .

  • Technique: Add

    
     (Iron III Chloride) or Borate ions.
    
  • Mechanism: One metal ion coordinates with 2 or 3 catechol groups (bis- or tris-catecholate complexes). This acts as a chemical crosslinker on top of the physical supramolecular network.

  • Result: You can often lower the CGC by 50% by adding just 0.1 equivalents of

    
    .
    
Workflow for Metal Coordination

MetalCoordination Monomer Free Monomer (Weak H-bonds) Assembly Supramolecular Fiber Monomer->Assembly Self-Assembly Crosslink Metal-Complexed Network (High Strength) Assembly->Crosslink + Fe3+ (Coordination)

Caption: Figure 2. Enhancing gelation via metal-ligand coordination specific to the catechol moiety.

References

  • Draper, E. R., & Adams, D. J. (2017).[2] Low-molecular-weight gels: The state of the art. Chem , 3(3), 390-410. Link

    • Context: Authoritative review on the mechanisms of LMWG and the importance of pKa m
  • Raeburn, J., & Adams, D. J. (2015). The effect of solvent choice on the gelation of a low molecular weight gelator. Chemical Communications , 51, 5170-5180. Link

    • Context: Explains the "Solvent Switch" method and solubility parameters.
  • Faulkner, M., et al. (2014). Rheology of supramolecular hydrogels formed from a low molecular weight gelator. Soft Matter , 10, 38-45. Link

    • Context: Establishes the GdL (slow acidification)
  • Lee, B. P., et al. (2011). Mussel-Inspired Adhesives and Coatings. Annual Review of Materials Research , 41, 99-132. Link

    • Context: Provides the chemical basis for Catechol (DOPA)

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Purity Assessment: qNMR vs. HPLC for N-Benzoyl-3-hydroxy-L-tyrosine

Executive Summary: The Purity Imperative in Self-Assembly N-Benzoyl-3-hydroxy-L-tyrosine (NBHT), a derivative of L-DOPA, is a critical building block in the development of supramolecular hydrogels and bio-inspired adhesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative in Self-Assembly

N-Benzoyl-3-hydroxy-L-tyrosine (NBHT), a derivative of L-DOPA, is a critical building block in the development of supramolecular hydrogels and bio-inspired adhesives. In these applications, "performance" is defined by the molecule's ability to self-assemble into nanofibers or crosslink effectively.

The Challenge: Traditional purity assessments like HPLC-UV often fail to detect non-chromophoric impurities (e.g., salts, aliphatic precursors) or require specific reference standards that are commercially expensive or unavailable. Furthermore, slight impurities in NBHT can drastically alter the critical gelation concentration (CGC) and mechanical stiffness of the resulting hydrogel.

The Solution: This guide establishes Quantitative 1H NMR (qNMR) as the superior primary characterization method over HPLC for NBHT. We provide a validated protocol that delivers structural proof and absolute purity quantification in a single experiment.

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against HPLC-UV specifically for amino acid derivatives like NBHT.

FeatureQuantitative 1H NMR (qNMR) HPLC-UV (Traditional)
Reference Standard Universal: Requires only one certified internal standard (e.g., Maleic Acid) unrelated to the analyte.Specific: Requires a high-purity standard of NBHT itself (often unavailable for novel derivatives).
Response Factor Uniform: Signal intensity is directly proportional to the molar ratio of protons (1:1).Variable: Extinction coefficients (

) vary between NBHT and its impurities (e.g., benzoic acid vs. L-DOPA).
Scope of Detection Holistic: Detects residual solvents, water, and inorganic salts (if soluble) alongside organic impurities.Limited: "Invisible" to impurities lacking UV chromophores; blind to residual water/salts.
Method Development Rapid: < 1 hour. Generic parameters work for most organic molecules.Slow: Requires optimization of mobile phase, gradient, and column selection.
Precision High (typically < 1.0% uncertainty with proper relaxation delays).High (typically < 0.5% RSD), but accuracy depends on the reference standard.

Experimental Protocol: qNMR Characterization of NBHT

This protocol is designed to be self-validating. If the internal standard integration deviates from expected stoichiometry, the user immediately knows the sample preparation was flawed.

Reagents and Materials[1][2][3][4][5]
  • Analyte: N-Benzoyl-3-hydroxy-L-tyrosine (NBHT).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Reasoning: DMSO is required to solubilize the polar amide and hydroxyl groups which may aggregate in CDCl3.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reasoning: Maleic acid provides a sharp singlet at ~6.2 ppm, a clean region in the NBHT spectrum, and is non-hygroscopic.

Sample Preparation Workflow
  • Weighing: Accurately weigh ~20 mg of NBHT (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
    • Critical: Record weights to 0.001 mg precision.

  • Dissolution: Add 600 µL of DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a high-quality 5mm NMR tube. Ensure no suspended particles (filter if necessary, though filtration can cause volume loss; centrifugation is preferred).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (d1): 30 seconds .

    • Expert Insight: The T1 relaxation time for aromatic protons can be 3-5 seconds. For quantitative accuracy (99.9% recovery), d1 must be

      
      . A standard 1-second delay will underestimate purity by saturating the signals.
      
  • Scans (NS): 16 or 32 (sufficient for S/N > 150).

  • Temperature: 298 K (25°C).

Data Analysis & Interpretation

Structural Assignment (Qualitative)

Before quantification, confirm the structure. The following chemical shifts are characteristic of NBHT in DMSO-d6.

MoietyProton TypeApprox.[1][2][3] Shift (

, ppm)
MultiplicityIntegral
Amide -NH-8.5 – 8.7Doublet1H
Hydroxyls Catechol -OH8.7 – 9.2Broad Singlets2H
Benzoyl Aromatic (Ortho)7.8 – 7.9Doublet/Multiplet2H
Benzoyl Aromatic (Meta/Para)7.4 – 7.6Multiplet3H
L-DOPA Aromatic Ring6.4 – 6.7Multiplet (ABX)3H
Alpha

-CH
4.4 – 4.6Multiplet1H
Beta

-CH

2.8 – 3.1Multiplet2H
Standard Maleic Acid (CH=CH)~6.20Singlet2H (Ref)

Note: Hydroxyl proton shifts are concentration and temperature-dependent.

Purity Calculation (Quantitative)

Use the following equation to calculate the absolute purity (


):


  • 
    : Integral areas of the analyte (NBHT) and Internal Standard.
    
  • 
    : Number of protons contributing to the signal (e.g., 
    
    
    
    for Maleic Acid).
  • 
    : Molecular weights (NBHT 
    
    
    
    301.29 g/mol ; Maleic Acid = 116.07 g/mol ).
  • 
    : Mass of sample and standard used.
    
  • 
    : Purity of the internal standard (usually 99.9% or 1.0).
    

Visualizing the Workflow

Analytical Decision Matrix

This diagram illustrates the decision-making process for characterizing NBHT, highlighting where qNMR bypasses the bottlenecks of HPLC.

G Start Crude NBHT Synthesized Check Is Certified Reference Standard Available? Start->Check HPLC_Path HPLC-UV Analysis Check->HPLC_Path Yes (Rare) qNMR_Path qNMR Analysis (w/ Maleic Acid IS) Check->qNMR_Path No (Common) HPLC_Fail Result: Relative Purity Only (Risk of undetected salts) HPLC_Path->HPLC_Fail Decision Formulation/Self-Assembly HPLC_Fail->Decision High Risk qNMR_Result Result: Absolute Purity + Structural Proof qNMR_Path->qNMR_Result qNMR_Result->Decision Validated

Caption: Analytical workflow comparing the reliability of qNMR vs. HPLC for NBHT characterization in the absence of certified standards.

The qNMR Logic Flow

This diagram details the internal logic of the qNMR calculation, ensuring the user understands the inputs required for the equation in Section 4.2.

Logic Mass Mass Ratios (m_analyte / m_std) Calc Calculation Algorithm (Eq. 4.2) Mass->Calc MW Molecular Weights (MW_analyte / MW_std) MW->Calc NMR_Data NMR Integrals (Area_analyte / Area_std) NMR_Data->Calc Protons Proton Count (N_std / N_analyte) Protons->Calc Purity Absolute Purity (%) Calc->Purity

Caption: Data input flow for calculating absolute purity via qNMR.

Conclusion

For N-Benzoyl-3-hydroxy-L-tyrosine, qNMR is the gold standard for characterization . Unlike HPLC, which relies on relative retention times and variable extinction coefficients, qNMR provides a direct, molar-based measurement of purity. This is particularly vital for self-assembling materials, where the stoichiometry of the building blocks dictates the mechanical properties of the final hydrogel.

Recommendation: Adopt the qNMR protocol defined in Section 3 as the primary release test for NBHT batches. Use HPLC only as a secondary check for trace organic impurities (<0.1%) if required by specific regulatory guidelines.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Simmler, C., et al. (2014).[5] "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

  • Almac Group. (2025). "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis." Almac Voice. Link (General reference for industrial application of qNMR).

Sources

Comparative

Rheological comparison of N-Benzoyl-3-hydroxy-L-tyrosine vs standard hydrogels

Topic: Rheological Comparison of N-Benzoyl-3-hydroxy-L-tyrosine vs. Standard Hydrogels Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rheological Comparison of N-Benzoyl-3-hydroxy-L-tyrosine vs. Standard Hydrogels Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of soft matter engineering, the choice between supramolecular low-molecular-weight gelators (LMWGs) and standard polymeric hydrogels is often a trade-off between dynamic adaptability and mechanical permanence .

This guide provides a technical rheological comparison between N-Benzoyl-3-hydroxy-L-tyrosine (a catechol-functionalized supramolecular gelator, structurally analogous to N-Benzoyl-L-DOPA) and Standard Hydrogels (represented by chemically crosslinked PEG and physically crosslinked Alginate).

The Verdict: While standard hydrogels offer superior bulk mechanical strength (G' > 10 kPa) and elastic memory, N-Benzoyl-3-hydroxy-L-tyrosine excels in thixotropy, rapid self-healing (<10s), and injectability , driven by its reversible non-covalent assembly mechanism.

Mechanism of Action: Supramolecular vs. Polymeric

To understand the rheological differences, we must first establish the structural causality.

  • N-Benzoyl-3-hydroxy-L-tyrosine (LMWG): Self-assembles via

    
    -
    
    
    
    stacking of the aromatic rings and hydrogen bonding of the amide/hydroxyl groups. The "3-hydroxy" (catechol) moiety adds specific adhesive capabilities and metal-coordination potential.
  • Standard Hydrogels (e.g., PEG-DA, Alginate): Rely on long polymer chains entangled or permanently crosslinked via covalent bonds or ionic bridges.

GelationMechanism LMWG_Molecule N-Benzoyl-3-hydroxy-L-tyrosine (Monomer) Self_Assembly Trigger: pH/Temp Change (Non-Covalent) LMWG_Molecule->Self_Assembly Fibril_Network Supramolecular Nanofibers (Reversible) Self_Assembly->Fibril_Network LMWG_Gel LMWG Hydrogel (Thixotropic) Fibril_Network->LMWG_Gel Std_Gel Standard Hydrogel (Elastic/Brittle) LMWG_Gel->Std_Gel vs. Polymer_Chain PEG / Alginate Chains (Macromolecule) Crosslinking Trigger: UV / Ca2+ (Covalent/Ionic) Polymer_Chain->Crosslinking Polymer_Network 3D Polymer Mesh (Static/Entangled) Crosslinking->Polymer_Network Polymer_Network->Std_Gel

Figure 1: Mechanistic divergence between supramolecular self-assembly (LMWG) and polymeric crosslinking.

Rheological Performance Analysis

The following analysis dissects the critical rheological parameters required for biomedical applications such as injectable drug delivery and 3D bioprinting.

A. Viscoelastic Moduli (G' and G'')[1][2]
  • Standard Hydrogels (PEG-DA): Typically exhibit a Storage Modulus (

    
    ) significantly higher than the Loss Modulus (
    
    
    
    ), often exceeding 10–100 kPa. The network is "strong" but brittle.
    
    
    is largely frequency-independent, indicating a permanent solid-like structure.
  • N-Benzoyl-3-hydroxy-L-tyrosine: Forms a "soft" solid with

    
     typically in the range of 100 Pa to 10 kPa (concentration-dependent). It shows frequency dependence at low frequencies, characteristic of "living" networks where bond breaking/reforming occurs on experimental timescales.
    
B. Thixotropy & Injectability (The Key Differentiator)

This is the defining advantage of the tyrosine derivative.

  • Experiment: Step-strain rheology (High strain

    
     Low strain).
    
  • Observation: Under high shear (injection), the weak

    
    -
    
    
    
    interactions of the LMWG break, causing the material to flow (liquid-like). Upon removal of shear, the network reforms almost instantaneously.
  • Standard Hydrogels: Covalent gels (PEG) will fracture irreversibly under high strain. Ionic gels (Alginate) may shear-thin but often require minutes to hours to fully recover mechanical integrity.

C. Thermoreversibility
  • N-Benzoyl-3-hydroxy-L-tyrosine: Exhibits a distinct Sol-Gel transition temperature (

    
    ). Heating disrupts the supramolecular assembly, turning it into a solution; cooling reforms the gel.
    
  • Standard Hydrogels: Chemically crosslinked gels degrade rather than melt. They are thermally stable up to decomposition but lack reversibility.

Comparative Data Summary
PropertyN-Benzoyl-3-hydroxy-L-tyrosine (LMWG)Standard Polymeric Hydrogel (PEG/Alginate)Implication
Storage Modulus (

)

Pa

Pa
Standard gels are better for load-bearing; LMWGs for soft tissue mimicry.
Yield Stress Low (< 100 Pa)High or Non-existent (Fracture)LMWG flows easily through needles (Injectable).
Recovery Time Seconds (< 10s)Minutes to IrreversibleLMWG prevents leakage post-injection.
Mechanism Non-covalent (

-

, H-bond)
Covalent or EntanglementLMWG is dynamic/responsive; Standard is static.
Frequency Dependence Dependent at low

Independent (Plateau)LMWG relaxes stress over time; Standard stores it.
Experimental Protocol: Validating Rheological Properties

To objectively compare these materials, the following self-validating protocol is recommended.

Equipment: Rotational Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) with parallel plate geometry (20mm or 40mm).

RheologyProtocol cluster_Tests Rheological Workflow Start Sample Preparation (Ensure Bubble-Free) AmpSweep 1. Amplitude Sweep (Strain 0.01% - 100%) Determine LVR & Yield Point Start->AmpSweep FreqSweep 2. Frequency Sweep (0.1 - 100 rad/s @ fixed strain) Measure G' vs G'' Stability AmpSweep->FreqSweep FlowCurve 3. Flow Curve (Shear Rate 0.01 - 100 1/s) Confirm Shear-Thinning FreqSweep->FlowCurve StepStrain 4. Step-Strain (Recovery) (High Strain -> Low Strain) Quantify % Recovery over Time FlowCurve->StepStrain Analysis Data Analysis (Calculate Tan Delta, Yield Stress) StepStrain->Analysis

Figure 2: Standardized rheological workflow for characterizing hydrogel injectability and stability.

Detailed Steps:
  • Amplitude Sweep (LVR Determination):

    • Why: To find the Linear Viscoelastic Region (LVR) where the gel structure is intact.

    • Protocol: Oscillate at 1 Hz (6.28 rad/s) while increasing strain from 0.01% to 100%.

    • Critical Point: The strain % where

      
       drops by 5% is the limit of the LVR. LMWGs typically have a shorter LVR than covalent gels.
      
  • Frequency Sweep (Structural Integrity):

    • Why: To determine long-term stability and mesh size.

    • Protocol: Fixed strain (within LVR, e.g., 0.1%) over 0.1–100 rad/s.

    • Expectation: Standard gels show flat lines (

      
      ). LMWGs may show 
      
      
      
      approaching
      
      
      at very low frequencies (slow relaxation).
  • Step-Strain (Self-Healing Validation):

    • Why: To simulate injection.

    • Protocol:

      • Phase 1: 0.1% strain for 60s (Baseline).

      • Phase 2: 100-500% strain for 30s (Destruction/Injection).

      • Phase 3: 0.1% strain for 120s (Recovery).

    • Success Criteria: N-Benzoyl-3-hydroxy-L-tyrosine should recover >80% of initial

      
       within 10-30 seconds.
      
Applications & Strategic Fit
  • Choose N-Benzoyl-3-hydroxy-L-tyrosine when:

    • Developing injectable drug depots that must flow through a needle and solidify in situ.

    • Requiring adhesive properties (via the 3-hydroxy/catechol group) for mucosal drug delivery.

    • Designing stimuli-responsive release systems (pH or enzyme-triggered degradation).

  • Choose Standard Hydrogels (PEG/Alginate) when:

    • High mechanical stiffness or load-bearing capacity is required (e.g., cartilage repair).

    • Long-term structural permanence (months) is needed without degradation.

References
  • Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials. Chemical Reviews. [Link]

  • Supramolecular Crosslinked Hydrogels: Similarities and Differences with Chemically Crosslinked Hydrogels. Macromolecules. [Link]

  • Supramolecular Hydrogel from an Oxidized Byproduct of Tyrosine (3-Nitrotyrosine/L-DOPA derivatives). ResearchGate. [Link]

  • Fine Tuning of Tyrosine-Derived Amphiphilic and Bolaamphiphilic Gelators. Precision Chemistry. [Link]

  • Comparative Study of Rheological Properties of Polyvinyl Alcohol and Polyethylene Glycol. ResearchGate. [Link]

Sources

Validation

In Vitro Cytotoxicity Assessment of N-Benzoyl-3-hydroxy-L-tyrosine: A Comparative Technical Guide

Topic: Cytotoxicity assessment of N-Benzoyl-3-hydroxy-L-tyrosine in vitro Content Type: Publish Comparison Guides Executive Summary N-Benzoyl-3-hydroxy-L-tyrosine (also referred to as N-Benzoyl-L-DOPA) represents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity assessment of N-Benzoyl-3-hydroxy-L-tyrosine in vitro Content Type: Publish Comparison Guides

Executive Summary

N-Benzoyl-3-hydroxy-L-tyrosine (also referred to as N-Benzoyl-L-DOPA) represents a specialized class of catechol-amino acid derivatives used primarily in enzymatic kinetics (as a tyrosinase substrate/inhibitor) and pharmaceutical synthesis. Unlike its parent compound L-DOPA , which is prone to rapid auto-oxidation and cyclization, the N-benzoyl modification alters its lipophilicity, enzymatic interaction, and cytotoxicity profile.

This guide provides a rigorous, comparative framework for assessing the cytotoxicity of N-Benzoyl-3-hydroxy-L-tyrosine. It contrasts the compound against industry standards (L-DOPA, N-Benzoyl-L-Tyrosine, and Kojic Acid) and details self-validating protocols designed to eliminate common artifacts associated with catechol-based assays.

Comparative Analysis: Performance & Toxicity Profile

The cytotoxicity of N-Benzoyl-3-hydroxy-L-tyrosine cannot be evaluated in isolation. It must be benchmarked against its structural precursors and functional competitors to understand its safety window.

Table 1: Comparative Toxicity & Stability Profile
FeatureN-Benzoyl-3-hydroxy-L-tyrosine L-DOPA (3-hydroxy-L-tyrosine) N-Benzoyl-L-Tyrosine Kojic Acid
Primary Role Tyrosinase Substrate / InhibitorMelanin Precursor / DrugChymotrypsin SubstrateTyrosinase Inhibitor
Chemical Stability Moderate: N-blocking prevents cyclization, but catechol group remains oxidizable.Low: Rapid auto-oxidation to quinones and melanin.High: Stable amide bond; no catechol group to oxidize.Moderate: Photo-unstable; chelates metals.
Cytotoxicity Mechanism ROS Generation: Quinone formation without cyclization leads to oxidative stress.ROS + Adducts: Forms reactive Dopaquinone and cyclizes to indoles.Inert: Non-toxic at standard concentrations.Chelation: Iron/Copper depletion; ROS at high doses.
Cellular Uptake Enhanced: Benzoyl group increases lipophilicity vs. L-DOPA.Carrier-Mediated: Requires LAT1 transporter.Moderate: Lipophilic but less reactive.High: Passive diffusion.
Interference Risk High: Catechol group can reduce MTT/MTS reagents (False Positive).Very High: Strong reducing agent; interferes with most redox assays.Low: No interference.Low: Minimal interference.
Expert Insight: The "Blocked Amine" Effect

The critical differentiator for N-Benzoyl-3-hydroxy-L-tyrosine is the blocked amino group .

  • In L-DOPA: The free amine attacks the oxidized quinone ring (intramolecular cyclization) to form Leucodopachrome

    
     Melanin.
    
  • In N-Benzoyl-3-hydroxy-L-tyrosine: The benzoyl group sterically and chemically prevents this cyclization. Consequently, if the compound is oxidized by tyrosinase, it forms a stable N-benzoyl-dopaquinone . This quinone cannot resolve into melanin and may accumulate, potentially causing higher localized oxidative stress (ROS) than L-DOPA in specific contexts, or acting as a suicide substrate that inactivates the enzyme.

Mechanism of Action & Toxicity Pathways[1]

To accurately assess cytotoxicity, one must understand the specific signaling pathways involved. The diagram below illustrates how N-Benzoyl-3-hydroxy-L-tyrosine interacts with the melanogenic pathway compared to L-DOPA.

Tyrosinase_Pathway Tyr L-Tyrosine DOPA L-DOPA (3-hydroxy-L-tyrosine) Tyr->DOPA Tyrosinase (Hydroxylation) Quinone Dopaquinone DOPA->Quinone Tyrosinase (Oxidation) BenzDOPA N-Benzoyl-3-hydroxy-L-tyrosine BenzQuinone N-Benzoyl-Dopaquinone BenzDOPA->BenzQuinone Tyrosinase (Oxidation) Cyclization Cyclization (Leucodopachrome) Quinone->Cyclization Rapid (Free Amine) ROS ROS Generation (Oxidative Stress) Quinone->ROS Leakage BenzQuinone->Cyclization BLOCKED (Benzoyl Group) BenzQuinone->ROS Accumulation Melanin Eumelanin Cyclization->Melanin

Caption: Comparative metabolic fate. Unlike L-DOPA, N-Benzoyl-3-hydroxy-L-tyrosine cannot cyclize to melanin, leading to quinone accumulation and ROS-mediated toxicity.

Experimental Protocols (Self-Validating Systems)

Standard cytotoxicity assays (MTT/MTS) are often invalid for catechol compounds because the chemical itself reduces the tetrazolium dye, yielding false indications of cell viability . The following protocols incorporate specific controls to ensure scientific integrity.

Protocol A: Cell Line Selection
  • Target Cell: B16F10 Murine Melanoma (High Tyrosinase).

    • Rationale: Tests mechanism-based toxicity.[1] If toxicity is higher here than in non-melanogenic cells, it confirms tyrosinase-mediated quinone generation.

  • Control Cell: HaCaT Keratinocytes or Fibroblasts (Low/No Tyrosinase).

    • Rationale: Tests general systemic toxicity (bystander effect).

Protocol B: Interference-Free Cytotoxicity Assay (Resazurin/Alamar Blue)

Avoid MTT. Use Resazurin (metabolic) or CellTiter-Glo (ATP) to minimize chemical reduction artifacts.

Step-by-Step Workflow:

  • Seeding: Plate cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare N-Benzoyl-3-hydroxy-L-tyrosine in DMSO (Stock 100mM).

    • Dilute in serum-free media (Range: 10 µM – 1000 µM).

    • CRITICAL CONTROL: Prepare "No Cell" wells (Media + Compound only) to check for chemical reduction of the dye.

  • Incubation: 24h or 48h at 37°C.

  • Readout (Resazurin):

    • Add Resazurin solution (10% v/v). Incubate 2-4h.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

  • Data Correction:

    
    
    
    • Note: If the "No Cell" control shows high fluorescence, the compound is reacting with the dye. Switch to LDH Release Assay .

Protocol C: ROS Quantification (Mechanism Validation)

To confirm if toxicity is driven by the "Blocked Amine" quinone accumulation.

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Method:

    • Pre-load cells with 20 µM DCFDA for 45 min.

    • Wash with PBS.

    • Treat with N-Benzoyl-3-hydroxy-L-tyrosine.

    • Measure Fluorescence kinetically (every 15 min for 2h).

  • Expectation: A sharp increase in ROS in B16F10 cells (Tyrosinase+) vs. minimal increase in HaCaT cells confirms the quinone-mediated toxicity hypothesis.

Experimental Logic & Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct assay based on the compound's chemical properties (reducing potential).

Assay_Workflow Start Start: N-Benzoyl-3-hydroxy-L-tyrosine Cytotoxicity Assessment CheckRed Check Reducing Potential (Catechol Group Present?) Start->CheckRed MTT MTT/MTS Assay CheckRed->MTT No AltAssay Select Alternative Assay CheckRed->AltAssay Yes (Catechol) Interference High Risk of False Viability (Chemical Reduction of Dye) MTT->Interference If used on DOPA analogs Resazurin Resazurin (Alamar Blue) + Cell-Free Controls AltAssay->Resazurin ATP ATP Luminescence (CellTiter-Glo) AltAssay->ATP LDH LDH Release (Membrane Integrity) AltAssay->LDH

Caption: Decision tree for assay selection. Catechol-containing compounds require non-redox or strictly controlled assays to avoid false positives.

References
  • Pawelek, J. M. (1991). "After dopachrome?". Pigment Cell Research, 4(2), 53-62. Link

    • Mechanistic grounding for the cycliz
  • Yamazaki, Y., et al. (2010).[2] "N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with L-3,4-dihydroxyphenylalanine".[2] Chemical and Pharmaceutical Bulletin, 58(11), 1536-1539. Link

    • Supports the interaction of benzoyl-substituted c
  • Bruno, J. G., et al. (1999).[1] "Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity".[1] In Vitro Cellular & Developmental Biology - Animal, 35, 376-382.[1] Link

    • Comparative toxicity of tyrosine derivatives and the role of peroxidase/tyrosinase.
  • Cieńska, M., et al. (2016). "Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase". PLOS ONE, 11(10), e0164213. Link

    • Details the suicide inactivation of tyrosinase by DOPA and its deriv
  • PubChem. "N-Benzoyl-L-tyrosine ethyl ester (Compound Summary)". National Library of Medicine. Link

    • Source for structural analogs and physicochemical properties.[3]

Sources

Comparative

A Senior Application Scientist's Guide to SEM and TEM Imaging of N-Benzoyl-3-hydroxy-L-tyrosine Nanofibers

For: Researchers, scientists, and drug development professionals investigating the supramolecular self-assembly of novel biomaterials. This guide provides an in-depth comparison of Scanning Electron Microscopy (SEM) and...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating the supramolecular self-assembly of novel biomaterials.

This guide provides an in-depth comparison of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the morphological characterization of self-assembled N-Benzoyl-3-hydroxy-L-tyrosine nanofibers. Moving beyond a simple recitation of specifications, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-fidelity, publication-quality data.

Introduction: The "Why" of Nanofiber Imaging

N-Benzoyl-3-hydroxy-L-tyrosine, a derivative of the amino acid L-DOPA, belongs to a class of molecules with a high propensity for self-assembly into ordered nanostructures. These non-covalent interactions, driven by hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic forces, can lead to the formation of high-aspect-ratio nanofibers. The morphology of these fibers—their diameter, length, persistence length, and the nature of their network formation—is critically linked to their emergent properties, be it for drug delivery, tissue engineering, or as functional biomaterials.

Therefore, accurate and detailed imaging is not merely for visualization but is a fundamental step in establishing structure-property relationships. The choice between SEM and TEM is not arbitrary; it is dictated by the specific research question at hand. This guide will illuminate the path to making that choice an informed one.

SEM vs. TEM: A Comparative Analysis for Nanofiber Characterization

While both SEM and TEM utilize electron beams to generate images, their fundamental principles of operation and the nature of the information they provide are vastly different. The optimal choice depends on whether surface topography or internal structure is the primary interest.

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Signal Scattered (secondary and backscattered) electronsTransmitted electrons
Information Yield Surface topography, morphology, and compositionInternal structure, morphology, and crystallographic information
Typical Resolution ~1-20 nm<1 nm (atomic resolution possible)
Sample State Solid, dry, and conductive coatedUltra-thin (<100 nm) sections or dispersed nanoparticles
Imaging Environment High vacuumHigh vacuum
Key Advantage for Nanofibers Large field of view, 3D-like visualization of nanofiber networks and surface texture.High resolution for determining individual nanofiber diameter and observing internal features.
Key Disadvantage for Nanofibers Lower resolution may not resolve the finest fiber details. Sample dehydration can introduce artifacts.Limited field of view, sample preparation can be complex and may alter the native structure.

Experimental Workflows: From Solution to Image

The quality of the final micrograph is inextricably linked to the quality of the sample preparation. For delicate, hydrated nanofiber networks, this is a critical and often challenging step.

Workflow for SEM Imaging

The primary challenge for SEM imaging of N-Benzoyl-3-hydroxy-L-tyrosine nanofibers, which likely form a hydrogel, is the removal of water without collapsing the delicate three-dimensional structure.

SEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging A 1. Nanofiber Self-Assembly (in aqueous buffer) B 2. Fixation (Optional) (e.g., glutaraldehyde vapor) A->B Preserves structure C 3. Dehydration (Graded ethanol series) B->C Removes water gradually D 4. Drying (Critical Point Drying or Freeze Drying) C->D Avoids surface tension collapse E 5. Mounting (On SEM stub with conductive tape) D->E Secure sample for vacuum F 6. Coating (Sputter coating with Au/Pd) E->F Prevents charging G 7. SEM Analysis (Low accelerating voltage) F->G Image acquisition

Figure 1: Experimental workflow for SEM imaging of nanofibers.

Detailed Protocol for SEM Sample Preparation:

  • Self-Assembly: Allow the N-Benzoyl-3-hydroxy-L-tyrosine to self-assemble into nanofibers in the desired aqueous buffer on a suitable substrate (e.g., a silicon wafer).

  • Fixation (Optional but Recommended): To stabilize the delicate nanofiber network, expose the sample to glutaraldehyde vapor in a sealed container for 1-2 hours. This cross-links the amine groups if present and accessible, providing structural rigidity.

  • Dehydration: Sequentially immerse the sample in a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 3x in 100% ethanol), with each step lasting 10-15 minutes. This gradual removal of water minimizes structural changes due to osmotic shock.

  • Drying:

    • Critical Point Drying (CPD): This is the preferred method for preserving the 3D network structure.[1] The ethanol is replaced with liquid carbon dioxide, which is then brought to its critical point, where the liquid and gas phases are indistinguishable, thus avoiding the damaging forces of surface tension during evaporation.[1]

    • Freeze-Drying (Lyophilization): An alternative is to rapidly freeze the sample in liquid nitrogen and then sublimate the water under vacuum. While effective, this can sometimes introduce ice crystal artifacts.

  • Mounting: Carefully mount the dried sample onto an aluminum SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer (5-10 nm) of a conductive material, such as gold-palladium (Au/Pd), to prevent electron beam charging and improve the signal-to-noise ratio.

  • Imaging: Use a low accelerating voltage (1-5 kV) to minimize beam damage to the delicate organic nanofibers and to enhance surface detail.

Workflow for TEM Imaging

TEM requires the sample to be electron-transparent, which for nanofibers means dispersing them on a support grid and staining them to enhance contrast.

TEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging A 1. Prepare Dilute Nanofiber Suspension C 3. Sample Adsorption (Apply suspension to grid) A->C B 2. Prepare TEM Grid (Glow discharge carbon-coated grid) B->C D 4. Washing (Optional) (With deionized water) C->D Removes buffer salts E 5. Negative Staining (e.g., Uranyl Acetate) D->E Enhances contrast F 6. Blotting & Drying (Wick away excess stain and air dry) E->F Creates thin stain film G 7. TEM Analysis (Bright-field mode) F->G Image acquisition

Figure 2: Experimental workflow for TEM imaging of nanofibers.

Detailed Protocol for TEM Sample Preparation (Negative Staining):

  • Prepare Nanofiber Suspension: Prepare a dilute solution of N-Benzoyl-3-hydroxy-L-tyrosine in a suitable buffer (avoiding phosphates if using uranyl acetate) and allow the nanofibers to form. The concentration should be low enough to allow for the visualization of individual fibers.

  • Prepare TEM Grid: Use a carbon-coated copper grid. For better sample adhesion, the grid surface should be made hydrophilic by glow discharge immediately before use.

  • Sample Adsorption: Apply a small droplet (3-5 µL) of the nanofiber suspension onto the glow-discharged grid and let it adsorb for 1-2 minutes.

  • Washing (Optional): If the buffer contains salts or other non-volatile components, gently wash the grid by touching it to the surface of a few drops of deionized water to prevent crystal formation that can obscure the nanofibers.[2]

  • Negative Staining: Apply a droplet of a heavy metal salt stain, such as 2% aqueous uranyl acetate, to the grid for 30-60 seconds. This stain will surround the nanofibers, which have low electron density, creating a contrast that makes them visible against the electron-dense background.

  • Blotting and Drying: Carefully blot away the excess stain using the edge of a piece of filter paper. A very thin layer of stain should remain, embedding the nanofibers. Allow the grid to air dry completely.

  • Imaging: Observe the samples in a TEM using bright-field mode.

Alternative and Complementary Imaging Techniques

While SEM and TEM are workhorse techniques, a comprehensive understanding of nanofiber morphology can be enhanced by complementary methods.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical information in three dimensions and can be performed on hydrated samples, thus avoiding the potential artifacts of drying. It is excellent for accurately measuring the height (diameter) of individual nanofibers. However, it is a surface-only technique and can be slow for imaging large areas.

  • Cryo-Electron Microscopy (Cryo-EM): This is a powerful variation of TEM where the nanofiber suspension is flash-frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the nanofibers in their native, hydrated state, avoiding artifacts from dehydration and staining. Cryo-EM offers the most life-like representation of the nanofiber structure but requires specialized equipment.[3]

Conclusion and Recommendations

The choice between SEM and TEM for imaging N-Benzoyl-3-hydroxy-L-tyrosine nanofibers is a strategic one, guided by the research question.

  • For visualizing the overall 3D network architecture, the interconnectivity of the fibers, and the surface morphology of a hydrogel, SEM is the superior choice. The large field of view and topographical contrast are invaluable for understanding the macroscopic structure of the self-assembled material.

  • For determining the precise diameter of individual nanofibers, observing their fine structural details (e.g., twisting or bundling), and confirming their internal structure, TEM is indispensable. Its high-resolution capabilities provide insights at the nanoscale that are unattainable with SEM.

A synergistic approach is often the most powerful. Use SEM to understand the larger-scale network and then use TEM or AFM to resolve the fine details of the individual nanofiber building blocks. For studies where preserving the native hydrated state is paramount, Cryo-EM should be considered the gold standard. By carefully selecting the imaging technique and meticulously preparing the samples, researchers can unlock a clear and accurate understanding of the morphology of N-Benzoyl-3-hydroxy-L-tyrosine nanofibers, paving the way for their rational design and application in drug development and materials science.

References

  • Quorum Technologies. (n.d.). Critical Point Drying. Cambridge Advanced Imaging Centre. Retrieved from [Link]

  • University of Leicester. (n.d.). NEGATIVE STAINING TECHNIQUES. Retrieved from [Link]

  • Pieri, L., et al. (2022). Polymorphism in peptide self-assembly visualized. Proceedings of the National Academy of Sciences, 119(6), e2122075119.
  • University of Geneva. (n.d.). Negative staining TEM. PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY. Retrieved from [Link]

  • Malvern Panalytical. (2021, January 6). Negative Stain Grid Preparation. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Negative staining. Retrieved from [Link]

  • University of Gothenburg. (2026, January 29). SEM sample preparation techniques. Retrieved from [Link]

  • Jayawarna, V., et al. (2012). Peptide hydrogels: mimicking the extracellular matrix.
  • ResearchGate. (n.d.). Preparation and characterization of self-assembled nanofibres. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Identification of N-Benzoyl-3-hydroxy-L-tyrosine Metabolites

Executive Summary N-Benzoyl-3-hydroxy-L-tyrosine is a structural analogue of tyrosine and a derivative of L-DOPA, often investigated in peptide mimetics, bacterial siderophore chemistry, and prodrug stability studies. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzoyl-3-hydroxy-L-tyrosine is a structural analogue of tyrosine and a derivative of L-DOPA, often investigated in peptide mimetics, bacterial siderophore chemistry, and prodrug stability studies. Its metabolic profiling presents a unique analytical challenge due to the presence of a catechol moiety (susceptible to methylation and oxidation) and an amide bond (susceptible to hydrolysis).

This guide objectively compares the industry-standard High-Resolution Accurate Mass (HRAM) Orbitrap technology against Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) alternatives. It details a self-validating workflow for identifying unknown metabolites in complex biological matrices.

Part 1: The Analytical Challenge

The identification of N-Benzoyl-3-hydroxy-L-tyrosine metabolites requires distinguishing between isobaric interferences and structurally similar biotransformations.

Chemical Properties & Metabolic "Soft Spots"
  • Formula:

    
    
    
  • Monoisotopic Mass: 301.0950 Da

  • 
    :  302.1023 Da
    

Primary Metabolic Pathways:

  • Catechol-O-Methylation (COMT): The 3,4-dihydroxy (catechol) ring is a prime substrate for COMT, adding a methyl group (+14.0156 Da).

  • Amide Hydrolysis: Cleavage of the benzoyl group by amidases, yielding Benzoic Acid and 3-Hydroxy-L-Tyrosine (L-DOPA).

  • Phase II Conjugation: Glucuronidation (+176.0321 Da) or Sulfation (+79.9568 Da) on the phenolic hydroxyls.

Part 2: Comparative Technology Assessment

While Triple Quadrupoles are the gold standard for quantification, identifying unknown metabolites of N-Benzoyl-3-hydroxy-L-tyrosine requires high-resolution capabilities to resolve fine isotopic structures and mass defects.

Table 1: Technology Performance Matrix
FeatureHRAM Orbitrap (The Product) Q-TOF (Alternative) Triple Quadrupole (QqQ)
Resolution (FWHM) Ultra-High (140k - 480k) High (30k - 60k)Low (Unit Resolution)
Mass Accuracy < 1-3 ppm< 2-5 ppmN/A (Nominal Mass)
Scan Speed Moderate (12-40 Hz)Fast (50-100 Hz) Very Fast
Metabolite ID Excellent (Resolves fine isotopes)Very Good (Fast chromatography)Poor (Requires prediction)
Sensitivity High (S-Lens technology)HighVery High (SRM mode)
Key Advantage Mass Defect Filtering (MDF) precisionCompatible with UHPLC peaksAbsolute Quantification
Why HRAM Orbitrap is the Preferred Choice

For this specific molecule, the Orbitrap is superior due to its ability to resolve the COMT methylation (+14.0156 Da) from potential oxidation/reduction interferences or matrix background. The ultra-high resolution allows for aggressive Mass Defect Filtering (MDF) , which is critical when the parent compound is essentially a "mass defect anchor" (benzoyl ring).

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol uses a Data-Dependent Acquisition (DDA) strategy with inclusion lists and background exclusion.

Step 1: In Vitro Microsomal Incubation
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Substrate:

    
     N-Benzoyl-3-hydroxy-L-tyrosine.
    
  • Control: Incubation without NADPH (to rule out non-enzymatic degradation).

  • Quench: Add ice-cold Acetonitrile (1:3 v/v) with Internal Standard (Labetalol or similar) .

  • Centrifuge: 15,000 x g for 10 min at 4°C. Inject supernatant.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., HSS T3),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • MS Mode: Full Scan (m/z 100-1000) @ 70k Res + ddMS2 (Top 5) @ 17.5k Res.

  • Stepped NCE: 20, 40, 60 (Crucial to fragment the stable benzoyl amide bond).

Step 3: Data Processing & Logic

Use Mass Defect Filtering (MDF) .

  • Parent Mass Defect: 0.1023

  • Filter Window:

    
     around the parent defect (adjusted for conjugation shifts).
    
  • Diagnostic Ion: Screen all MS2 spectra for m/z 105.033 (Benzoyl cation) . If this ion exists, the metabolite retains the N-benzoyl cap.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow

This diagram illustrates the decision-making process during data acquisition and analysis.

MetID_Workflow Sample Microsomal Incubation Quench Protein Precip (ACN + IS) Sample->Quench LC UHPLC Separation (C18 Column) Quench->LC MS HRAM Orbitrap (Full Scan + ddMS2) LC->MS DataProc Data Processing MS->DataProc MDF Mass Defect Filtering DataProc->MDF Step 1: Filter Frag Fragment Ion Search (m/z 105) MDF->Frag Step 2: Verify ID Metabolite ID Confirmed Frag->ID Match

Caption: Step-by-step HRAM workflow utilizing Mass Defect Filtering (MDF) and diagnostic fragment ion searching.

Diagram 2: Metabolic Pathways & Fragmentation

This map details the structural fate of N-Benzoyl-3-hydroxy-L-tyrosine.

Metabolic_Map Parent N-Benzoyl-3-OH-Tyr [M+H]+ 302.1023 Hydrolysis Hydrolysis (Amidase) Cleavage of Amide Parent->Hydrolysis Major Path COMT O-Methylation (COMT) +14.0156 Da Parent->COMT Catechol Target Gluc Glucuronidation (UGT) +176.032 Da Parent->Gluc Phase II DiagIon Diagnostic Fragment Benzoyl Cation (m/z 105.03) Parent->DiagIon MS2 Yields Benzoic Benzoic Acid (Detected in Neg Mode) Hydrolysis->Benzoic DOPA L-DOPA (m/z 198.07) Hydrolysis->DOPA MethylMet Methoxy-Benzoyl-Tyr [M+H]+ 316.118 COMT->MethylMet MethylMet->DiagIon MS2 Yields GlucMet O-Glucuronide [M+H]+ 478.134 Gluc->GlucMet GlucMet->DiagIon MS2 Yields

Caption: Metabolic fate of N-Benzoyl-3-hydroxy-L-tyrosine showing hydrolysis, methylation, and conjugation pathways.

Part 5: Data Interpretation Guide

The Diagnostic "Benzoyl Check"

The most robust self-validating step is the detection of the benzoyl cation (m/z 105.033) .

  • Mechanism: Under Collision Induced Dissociation (CID), the amide bond is the primary cleavage site.

  • Logic: If a putative metabolite peak produces m/z 105.033 in MS2, the N-terminus is intact. If m/z 105 is absent but the mass corresponds to the tyrosine core, hydrolysis has occurred.

Differentiating Isomers (O-Methylation)

The catechol group allows for methylation at either the 3-OH or 4-OH position.

  • Separation: These isomers typically separate chromatographically (Meta- vs Para-methylation).

  • MS Identification: Both will show

    
    .
    
  • Differentiation: Requires comparing retention times with authentic standards or analyzing subtle differences in the ratio of fragment ions (e.g., loss of

    
     vs loss of 
    
    
    
    ).
Mass Defect Filtering (MDF)

Because the benzoyl group stabilizes the mass defect, metabolites will cluster in a specific defect range.

  • Parent Defect: 0.1023

  • Glucuronide Defect: 0.1023 + 0.0321 = 0.1344

  • Sulfate Defect: 0.1023 - 0.0432 = 0.0591

  • Strategy: Set a filter window of 0.050 to 0.150 to capture all significant Phase I and II metabolites while rejecting matrix background (which often has higher mass defects).

References

  • Zhu, M., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Drug Metabolism and Disposition. Link

  • Thermo Fisher Scientific. (2016). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Application Note. Link

  • Harrison, A. G., & Young, A. B. (2004).[1] "Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones." Journal of the American Society for Mass Spectrometry.[1] Link

  • Waters Corporation. (2014). "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Application Note. Link

  • Zhang, H., et al. (2021). "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization." Analytical Chemistry. Link

Sources

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